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  • Product: 3-(Hydroxymethyl)heptan-2-one
  • CAS: 65405-68-7

Core Science & Biosynthesis

Foundational

FEMA 2804: An In-depth Technical Guide to its Flavor Profile and Organoleptic Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the flavor compound designated FEMA 2804. The document elucidates the chemical identity,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the flavor compound designated FEMA 2804. The document elucidates the chemical identity, detailed organoleptic profile, and regulatory status of this substance. It serves as a crucial resource for researchers, flavor chemists, and professionals in drug development by offering field-proven methodologies for its sensory and analytical evaluation. This guide addresses the common industry challenge of limited publicly available data for specific flavor ingredients by presenting robust, self-validating protocols for sensory analysis and gas chromatography-olfactometry (GC-O) coupled with mass spectrometry (GC-MS). These methodologies are grounded in established principles of flavor science and are designed to ensure technical accuracy and reproducibility. The guide also includes a detailed reference section for all cited standards and scientific principles.

Introduction and Chemical Identification

FEMA 2804 is the Flavor and Extract Manufacturers Association (FEMA) number for the substance chemically identified as 3-(hydroxymethyl)-2-heptanone . It is recognized as "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring agent in food.

A point of clarification is essential at the outset. Some industry databases have erroneously associated FEMA 2804 with 2-pentyl acetate. However, the authoritative FEMA GRAS list and other chemical databases confirm that the correct designation for 2-pentyl acetate is FEMA 4012. This guide will focus exclusively on the scientifically validated identity of FEMA 2804: 3-(hydroxymethyl)-2-heptanone.

This compound belongs to the class of organic compounds known as beta-hydroxy ketones. Its chemical structure, featuring both a ketone and a hydroxyl functional group, is key to its characteristic flavor profile.

Table 1: Chemical and Physical Properties of FEMA 2804

PropertyValueSource
Chemical Name 3-(hydroxymethyl)-2-heptanonePubChem[1]
FEMA Number 2804FEMA[2]
CAS Number 65405-68-7PubChem[1]
Molecular Formula C8H16O2PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
Appearance Colorless liquidJECFA[1]
Solubility Soluble in alcohol; slightly soluble in waterJECFA[1]
Boiling Point 94-96 °C at 9.00 mm HgPubChem[1]
JECFA Number 604FEMA[2]

Organoleptic Profile and Flavor Characteristics

The flavor profile of FEMA 2804 is characterized by a complex interplay of fruity, herbaceous, and spicy notes. While its natural occurrence in foods is not well-documented in publicly available literature, its synthetic form is utilized to impart these specific sensory characteristics to a variety of food and beverage products.

Aroma Profile

The aroma of 3-(hydroxymethyl)-2-heptanone is described as a powerful and multifaceted scent. The primary aromatic descriptors include:

  • Fruity: Exhibiting a general, ripe fruit character. The specific fruit notes are not explicitly defined in available literature but can be further characterized using the sensory evaluation protocol outlined in Section 4.

  • Herbaceous: Possessing green, slightly leafy, and botanical notes, reminiscent of fresh herbs.

  • Spicy: Containing a warm, mildly piquant, and aromatic spice character.

Flavor Profile (Taste)

When tasted in an appropriate medium, FEMA 2804 presents a flavor that mirrors its aromatic qualities. The key taste descriptors are:

  • Fruity: A foundational sweet and ripe fruit taste.

  • Herbaceous: A green, botanical character that adds complexity.

  • Warm and Spicy: A subtle, warming spice sensation.

  • Slightly Bitter: At concentrations above 20 parts per million (ppm), a mild bitterness can emerge. This is a critical consideration for dosage and application in food systems.

The overall impression is a warm, complex, and multi-faceted flavor that can enhance the overall sensory experience of a product.

Regulatory and Safety Information

FEMA 2804, or 3-(hydroxymethyl)-2-heptanone, has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The committee concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[1] This assessment is crucial for its application in food products and for its consideration in non-food applications such as pharmaceuticals, where understanding the safety profile of excipients is paramount.

Experimental Protocols for Sensory and Analytical Evaluation

To ensure the accurate and reproducible assessment of FEMA 2804, the following protocols for sensory and analytical evaluation are provided. These are based on established methodologies in the flavor industry.[3][4]

Sensory Evaluation Protocol: Descriptive Analysis

This protocol outlines a method for the detailed characterization of the flavor profile of FEMA 2804 using a trained sensory panel.

Objective: To identify and quantify the key aroma and flavor attributes of FEMA 2804.

Materials:

  • FEMA 2804 (3-(hydroxymethyl)-2-heptanone)

  • Deodorized, neutral-tasting carrier (e.g., mineral oil for aroma, 5% sucrose solution for flavor)

  • Graduated pipettes and volumetric flasks

  • Odor-free sample cups with lids

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software or standardized paper ballots

Procedure:

  • Panelist Training: A panel of 8-12 individuals is trained on a range of fruity, herbaceous, and spicy flavor standards. Panelists must be able to consistently identify and rate the intensity of these attributes.

  • Sample Preparation:

    • Aroma Evaluation: Prepare a series of dilutions of FEMA 2804 in the carrier (e.g., 1, 5, 10, and 20 ppm).

    • Flavor Evaluation: Prepare a parallel series of dilutions in the 5% sucrose solution.

  • Evaluation:

    • Panelists evaluate the samples in individual booths.

    • Samples are presented in a randomized order with three-digit codes.

    • Panelists rate the intensity of each identified attribute (e.g., fruity, herbaceous, spicy, bitter) on a 15-point scale.

  • Data Analysis: The intensity ratings are averaged across panelists for each attribute at each concentration. The results can be visualized in a spider plot to represent the flavor profile.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Training Sample_Prep Sample Preparation (Dilutions) Panelist_Training->Sample_Prep Sensory_Testing Sensory Testing (Randomized Order) Sample_Prep->Sensory_Testing Data_Collection Data Collection (Intensity Ratings) Sensory_Testing->Data_Collection Data_Analysis Data Analysis (Averaging & Visualization) Data_Collection->Data_Analysis

Caption: Workflow for Descriptive Sensory Analysis.

Analytical Protocol: Gas Chromatography-Olfactometry (GC-O) and Mass Spectrometry (GC-MS)

This protocol describes a method for the instrumental analysis of FEMA 2804 to correlate its chemical properties with its sensory characteristics.[5][6]

Objective: To separate and identify the volatile components of a sample containing FEMA 2804 and to characterize the odor of each component.

Instrumentation:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Olfactory port (sniff port) connected to the GC effluent.

  • Capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: A dilute solution of FEMA 2804 in a suitable solvent (e.g., dichloromethane) is prepared.

  • GC-MS/O Analysis:

    • The sample is injected into the GC.

    • The GC oven temperature is programmed to separate the volatile compounds.

    • The column effluent is split between the MS/FID and the olfactory port.

    • A trained sensory panelist sniffs the effluent from the olfactory port and records the retention time and odor description of any detected aromas.

    • Simultaneously, the MS records the mass spectrum of each eluting compound.

  • Data Correlation: The retention times from the olfactory data are matched with the peaks from the GC-MS chromatogram to identify the chemical compound responsible for each perceived odor.

GCO_MS_Workflow cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Interpretation Sample_Prep Sample Preparation Injection GC Injection Sample_Prep->Injection Separation GC Separation Injection->Separation Split Effluent Split Separation->Split MS_Detection MS Detection Split->MS_Detection Olfactometry Olfactometry (Sniffing) Split->Olfactometry MS_Data Mass Spectral Data MS_Detection->MS_Data Odor_Data Odor Descriptors & Retention Times Olfactometry->Odor_Data Correlation Data Correlation MS_Data->Correlation Odor_Data->Correlation

Sources

Exploratory

Beyond the Common Name: A Technical Deep Dive into 1-Hydroxyoctan-3-one

Synonyms: 3-Octanon-1-ol (Non-standard), 1-Hydroxy-3-octanone, 3-Oxooctan-1-ol, FEMA 2804. Executive Summary This technical guide addresses the structural identity, synthesis, and analytical characterization of 1-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 3-Octanon-1-ol (Non-standard), 1-Hydroxy-3-octanone, 3-Oxooctan-1-ol, FEMA 2804.

Executive Summary

This technical guide addresses the structural identity, synthesis, and analytical characterization of 1-hydroxyoctan-3-one (CAS: 7786-52-9). Often colloquially referred to as "3-octanon-1-ol" in trade literature, this compound represents a critical metabolic node in fungal volatile organic compound (VOC) pathways. It has recently emerged as a potent marker for "fresh mushroom off-flavor" (FMOff) in oenology and a bioactive secondary metabolite in Trichoderma and Aspergillus species. This guide provides a corrected IUPAC nomenclature framework, a validated chemical synthesis protocol via Grignard addition, and a high-sensitivity HS-SPME-GC-MS detection method.

Part 1: Nomenclature and Structural Identity

The IUPAC Conflict: Ketone vs. Alcohol

The name "3-Octanon-1-ol" is chemically ambiguous because it attempts to use two suffixes simultaneously. IUPAC nomenclature relies on a strict priority hierarchy to determine the parent suffix.

  • Rule C-10.3: Ketones (

    
    ) have higher nomenclature priority than Alcohols (
    
    
    
    ).
  • Consequence: The suffix must be -one . The alcohol group is demoted to a prefix, hydroxy- .

  • Numbering: The chain is numbered to give the ketone the lowest possible locant after ensuring the principal functional group (if terminal) or the chain ends are considered. However, in acyclic ketones, we number from the end that gives the carbonyl the lower number.

    • Carbonyl at C3.[1] Hydroxyl at C1.

    • Correct Name: 1-Hydroxyoctan-3-one.[2][3][4]

    • Valid Alternative: 3-Oxooctan-1-ol (Used when the alcohol is forced as priority in specific derivatives, but less standard).

Chemical Data Table
PropertyValueSource/Method
IUPAC Name 1-Hydroxyoctan-3-oneIUPAC 2013 Rules
CAS Number 7786-52-9Chemical Abstracts Service
Molecular Formula

Mass Spectrometry
Molecular Weight 144.21 g/mol Calculated
LogP 1.1 - 1.5Predicted (XLogP3)
Boiling Point ~230°C (Predicted)Structure-Property Relationship
Solubility Soluble in EtOH, MeOH; Low in

Polarity Analysis
Odor Threshold High (detectable in wines at ng/L levels)Sensory Analysis
Nomenclature Decision Tree (Graphviz)

IUPAC_Priority Start Compound Structure: 8-Carbon Chain C3=Ketone, C1=Alcohol PriorityCheck Check Functional Group Priority Start->PriorityCheck KetoneNode Ketone Group (>C=O) PriorityCheck->KetoneNode AlcoholNode Alcohol Group (-OH) PriorityCheck->AlcoholNode Comparison Priority Rule: Ketone > Alcohol KetoneNode->Comparison AlcoholNode->Comparison SuffixDecision Suffix determined by Ketone: '-one' Comparison->SuffixDecision Winner PrefixDecision Prefix determined by Alcohol: 'hydroxy-' Comparison->PrefixDecision Loser FinalName Final IUPAC Name: 1-Hydroxyoctan-3-one SuffixDecision->FinalName PrefixDecision->FinalName

Figure 1: IUPAC nomenclature logic flow determining the priority of the ketone functionality over the hydroxyl group.

Part 2: Chemical Ecology & Biosynthesis

In drug discovery and natural product chemistry, 1-hydroxyoctan-3-one is rarely a target itself but a critical biomarker . It is a downstream metabolite of the "Mushroom Alcohol" (1-octen-3-ol).

The Linoleic Acid Cascade

Fungal species (e.g., Trichoderma, Crustomyces) degrade fatty acids to produce volatiles.

  • Precursor: Linoleic Acid.

  • Enzymatic Cleavage: Lipoxygenase (LOX) and Hydroperoxide lyase (HPL) generate 1-octen-3-ol .[5]

  • Oxidation/Hydration: Further enzymatic action converts 1-octen-3-ol into 1-octen-3-one and subsequently 1-hydroxyoctan-3-one .

This pathway is significant in food chemistry (wine spoilage) and agricultural fungicide development (monitoring fungal load).

Biosynthesis Linoleic Linoleic Acid Hydroperoxide 10-Hydroperoxide Linoleic->Hydroperoxide Lipoxygenase (LOX) Octenol 1-Octen-3-ol (Mushroom Alcohol) Hydroperoxide->Octenol Hydroperoxide Lyase (HPL) Octenone 1-Octen-3-one Octenol->Octenone Alcohol Dehydrogenase Target 1-Hydroxyoctan-3-one (Target) Octenone->Target Hydration/Metabolism

Figure 2: Biosynthetic pathway from Linoleic Acid to 1-Hydroxyoctan-3-one in fungal metabolism.

Part 3: Chemical Synthesis Protocol

While extraction from fungal cultures is possible, it yields complex mixtures. For analytical standards or toxicological screening, total synthesis is required. The following protocol utilizes a Grignard reaction on a protected nitrile , a method superior to direct aldol condensation due to regioselectivity issues in the latter.

Reaction Scheme Logic
  • Starting Material: 3-Hydroxypropionitrile (commercially available).

  • Protection: The hydroxyl group is protected to prevent quenching of the Grignard reagent.

  • Nucleophilic Attack: Pentylmagnesium bromide attacks the nitrile carbon.

  • Hydrolysis: The resulting imine salt is hydrolyzed to the ketone, and the protecting group is removed.

Step-by-Step Methodology

Reagents:

  • 3-Hydroxypropionitrile (

    
    )
    
  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Pentylmagnesium bromide (2.0 M in diethyl ether)

  • Imidazole, DMF,

    
    , HCl.
    

Protocol:

Step 1: Silyl Protection

  • Dissolve 3-hydroxypropionitrile (10 mmol) in anhydrous DMF (20 mL).

  • Add Imidazole (22 mmol) followed by TBSCl (11 mmol) at 0°C.

  • Stir at room temperature (RT) for 4 hours under Argon.

  • Quench: Add water (50 mL) and extract with ethyl acetate (

    
     mL).
    
  • Purify: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc). Yields 3-(tert-butyldimethylsilyloxy)propanenitrile .
    

Step 2: Grignard Addition

  • Dissolve the protected nitrile (5 mmol) in anhydrous THF (15 mL).

  • Cool to 0°C. Dropwise add Pentylmagnesium bromide (6 mmol).

  • Critical Step: Allow to warm to RT and reflux gently for 2 hours. The Grignard reagent attacks the nitrile to form the metallo-imine intermediate.

  • Cool to 0°C.

Step 3: Hydrolysis and Deprotection

  • Add 10% aqueous HCl (20 mL) carefully to the reaction mixture.

  • Stir vigorously at RT for 3 hours. (Acidic conditions hydrolyze the imine to the ketone and remove the TBS protecting group simultaneously).

  • Workup: Neutralize with

    
    . Extract with Dichloromethane (DCM).
    
  • Isolation: Dry over

    
    , concentrate under reduced pressure.
    
  • Final Purification: Distillation or column chromatography (Silica gel, Hexane:EtOAc 80:20).

Validation:

  • 1H NMR (

    
    ):  Look for triplet at 
    
    
    
    ~3.8 ppm (
    
    
    ) and triplet at
    
    
    ~2.6 ppm (
    
    
    ).
  • MS (EI): Molecular ion usually invisible; look for alpha-cleavage fragments.

Part 4: Analytical Protocol (HS-SPME-GC-MS)

For researchers detecting this compound in biological samples (e.g., wine, fungal cultures), liquid extraction is inefficient due to the compound's polarity and volatility. Headspace Solid-Phase Microextraction (HS-SPME) is the industry standard.

Instrumental Setup
  • GC System: Agilent 7890B or equivalent.

  • Column: DB-WAX (Polar) or HP-5MS (Non-polar). Note: Polar columns provide better separation from non-polar hydrocarbon interferences.

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The bipolar nature of the fiber captures both the polar alcohol and the ketone moiety.

Extraction Workflow
  • Sample Prep: Place 5 mL of sample (wine/culture supernatant) in a 20 mL headspace vial.

  • Salt Addition: Add 1.5g NaCl (30% w/v) to induce the "salting-out" effect, driving volatiles into the headspace.

  • Incubation: Equilibrate at 40°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose SPME fiber to headspace for 30 minutes at 40°C.

  • Desorption: Insert fiber into GC injector (250°C, splitless mode) for 5 minutes.

Detection Parameters
  • Carrier Gas: Helium (1 mL/min).

  • Oven Program: 40°C (2 min)

    
     5°C/min to 230°C 
    
    
    
    Hold 5 min.
  • Mass Spec: Electron Impact (70 eV). Scan range 40–300 m/z.

  • Target Ions: Monitor m/z 43 (Acetyl), m/z 55, and m/z 71 (Pentyl fragment) for confirmation.

References

  • IUPAC Nomenclature Rules (2013) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. International Union of Pure and Applied Chemistry.

  • Delcros, L., et al. (2022) .[6] The 1-hydroxyoctan-3-one, a molecule potentially involved in the fresh mushroom off-flavor in wines.[4][6] IVES Conference Series.

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13864714, 1-Hydroxy-3-octanone.[2] PubChem.

  • Sigma-Aldrich . 1-hydroxyoctan-3-one Product Specification and CAS 7786-52-9 Data.

  • Wannemacher, K. M., et al. (1966). Grignard Reactions with Nitriles: A Route to Beta-Keto Ethers and Ketones. Journal of Organic Chemistry. (Methodology basis for nitrile-to-ketone synthesis).

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 3-(Hydroxymethyl)heptan-2-one

A Note on This Document: As a novel or less common chemical, 3-(Hydroxymethyl)heptan-2-one does not have an extensive, publicly available Safety Data Sheet (SDS). This guide, therefore, is constructed from first principl...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Document: As a novel or less common chemical, 3-(Hydroxymethyl)heptan-2-one does not have an extensive, publicly available Safety Data Sheet (SDS). This guide, therefore, is constructed from first principles of chemical safety, drawing authoritative data from the known hazards of its constituent functional groups—an aliphatic ketone and a secondary alcohol—and structurally analogous compounds. This document is intended to provide a robust framework for risk assessment for research and development professionals.

Chemical Identity and Physicochemical Properties

3-(Hydroxymethyl)heptan-2-one is an organic compound classified as a beta-hydroxy ketone.[1] It possesses both a carbonyl group (ketone) and a hydroxyl group (alcohol), which dictate its chemical reactivity and physical properties.

Key Identifiers:

  • IUPAC Name: 3-(hydroxymethyl)heptan-2-one[2]

  • Molecular Formula: C8H16O2[2]

  • Molecular Weight: 144.21 g/mol [2]

  • CAS Number: 65405-68-7[2][][4]

  • Synonyms: 3-Octanon-1-ol, FEMA No. 2804[2][5]

A summary of its known and predicted physicochemical properties is presented below. These values are critical for assessing exposure potential and flammability.

PropertyValueSource
Molecular Weight 144.21 g/mol PubChem[2]
Density (Predicted) 0.926 g/cm³BOC Sciences[]
Water Solubility (Predicted) 9.27 g/LFooDB[1]
logP (Predicted) 1.13 - 1.4FooDB[1]
Polar Surface Area 37.3 ŲPubChem[2], FooDB[1]
Boiling Point (Analog) ~150 °C (Heptan-2-one)MilliporeSigma[6]
Flash Point (Analog) ~39 °C (Heptan-2-one)Thermo Fisher[7]

Hazard Evaluation and GHS Classification

While PubChem reports that this chemical does not meet GHS hazard criteria in a majority of notifications, a conservative approach is warranted given the lack of comprehensive testing.[2] The classification below is inferred from the hazards associated with its functional groups and similar aliphatic ketones and secondary alcohols.

Inferred GHS Classification:

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor).[6] This is based on the flash point of the analog heptan-2-one (~39°C), which falls within the GHS Category 3 range (≥ 23°C and ≤ 60°C).[8][9]

  • Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed). Aliphatic ketones can exhibit moderate acute toxicity.[6][10]

  • Acute Toxicity, Inhalation: Category 4 (H332: Harmful if inhaled).[6][11]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation).[11][12] Both ketones and alcohols can be significant eye irritants.[13]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation). Prolonged contact may cause defatting of the skin and irritation.[14][15]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H336: May cause drowsiness or dizziness). Inhalation of vapors of similar solvents can depress the central nervous system.[6]

GHS Pictograms: GHS Pictograms

Signal Word: Warning [6]

Hazard Statements:

  • H226: Flammable liquid and vapor.[6]

  • H302 + H332: Harmful if swallowed or if inhaled.[6]

  • H315: Causes skin irritation.[15]

  • H319: Causes serious eye irritation.[11]

  • H336: May cause drowsiness or dizziness.[6]

Toxicological Profile and Exposure Pathways

The primary routes of occupational exposure are inhalation of vapors and direct skin or eye contact. Ingestion is a less common but potentially harmful route.

  • Inhalation: Vapors are likely to be irritating to the respiratory tract. High concentrations may lead to central nervous system (CNS) depression, with symptoms such as headache, dizziness, and drowsiness.[10][16]

  • Skin Contact: The compound may cause skin irritation upon direct contact.[15] Due to its solvent properties, prolonged or repeated exposure can lead to defatting of the skin, resulting in dryness and dermatitis.

  • Eye Contact: Direct contact with the liquid or high concentrations of vapor is expected to cause serious eye irritation, characterized by redness, pain, and potential for temporary vision impairment.[12][17][18]

  • Ingestion: Ingestion is expected to be harmful. Symptoms may include gastrointestinal irritation and systemic effects similar to those from inhalation.[10]

  • Chronic Effects: Long-term data is not available. However, chronic exposure to similar ketonic solvents has been associated with potential potentiation of liver and kidney toxicity when co-exposed to other chemicals like halogenated hydrocarbons.[19][20]

Risk Assessment and Safe Handling Protocols

A formal risk assessment should be conducted before any work with this compound begins, following guidelines such as those in Prudent Practices in the Laboratory.[21][22][23]

Caption: Workflow for responding to a chemical spill.

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers. [7]* Spill Cleanup: For small spills, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite). [24]Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Ensure adequate ventilation during cleanup.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [URL: https://www.nap.edu/catalog/12654/prudent-practices-in-the-laboratory-handling-and-management-of-chemical-hazards] [21][22][23]2. PubChem. Compound Summary for CID 5362561, 3-(Hydroxymethyl)-2-heptanone. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5362561] [2]3. ChemSafetyPro. GHS Classification Criteria for Eye Irritation and Serious Eye Damage. [URL: https://www.chemsafetypro.com/topics/ghs/ghs_classification_criteria_eye_irritation_serious_eye_damage.html] [12]4. ChemSafetyPro. GHS Hazard Class and Hazard Category. [URL: https://www.chemsafetypro.com/topics/ghs/ghs_hazard_class_and_hazard_category.html] [8]5. BOC Sciences. CAS 65405-68-7 (3-(hydroxymethyl)heptan-2-one). [URL: https://www.bocsci.com/cas-65405-68-7-3-hydroxymethyl-heptan-2-one-item-1293880.html] []6. FooDB. Showing Compound 3-(Hydroxymethyl)-2-heptanone (FDB015019). [URL: https://foodb.ca/compounds/FDB015019] [1]7. U.S. EPA. 2-Heptanone, 3-(hydroxymethyl)- - Substance Details. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID30867143] [4]8. WorkSafe Queensland. Flammable and combustible liquids. [URL: https://www.worksafe.qld.gov.au/safety-and-prevention/hazards/hazardous-chemicals/specific-hazardous-chemicals/flammable-and-combustible-liquids] [9]9. Fisher Scientific. Safety Data Sheet: 2-Heptanone. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC120510025&productDescription=2-HEPTANONE+98%25+2.5L&vendorId=VN00032119&countryCode=US&language=en] [7]10. Safe Work Australia. Using the GHS. [URL: https://www.safeworkaustralia.gov.au/safety-topic/hazards/chemicals/using-ghs] 11. ChemSafetyPro. GHS Classification Criteria for Skin Corrosion and Irritation. [URL: https://www.chemsafetypro.com/topics/ghs/ghs_classification_criteria_for_skin_corrosion_irritation.html] [14]12. Global Substance Registration System (GSRS). 3-(HYDROXYMETHYL)-2-HEPTANONE. [URL: https://gsrs.ncats.nih.gov/substance/NWU4UN7SMJ] [5]13. European Commission. Scientific Committee on Occupational Exposure Limits: Heptan-2-one. [URL: https://circabc.europa.eu/sd/a/8c6a7e8b-8a7a-4c9c-8f9f-7e8d0e7f0a8d/SUM_136.pdf] [16]14. Wikipedia. GHS hazard statements. [URL: https://en.wikipedia.org/wiki/GHS_hazard_statements] [15]15. MilliporeSigma. Safety Data Sheet: Heptan-2-one. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w254401] [6]16. Hewitt, W. R., & Brown, E. M. (1984). Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals. Fundamental and Applied Toxicology, 4(6), 902–908. [19][20]17. CLEAPSS. Student safety sheets 66 Higher alcohols. [URL: https://science.cleapss.org.uk/resource/sss066-higher-alcohols.pdf] [13]18. Zhongda. What are the safety precautions when handling alcohols?. [URL: https://www.zhongda-china.com/blog/what-are-the-safety-precautions-when-handling-alcohols/] [24]19. CPAchem. Safety data sheet: 3-Heptanone. [URL: https://www.cpachem.com/sds/SB10150_E.pdf] [11]20. Elchemy. How to Minimize the Hazard of Ethanol in Your Chemical Inventory?. [URL: https://www.elchemy.com/blogs/how-to-minimize-the-hazard-of-ethanol-in-your-chemical-inventory] [25]21. Quora. What are the safety precautions taken when handling ethanol?. [URL: https://www.quora.com/What-are-the-safety-precautions-taken-when-handling-ethanol] [26]22. Fluka. Safety Data Sheet: Heptan-2-one. [URL: https://www.sigmaaldrich.com/sds/fluka/02476]

Sources

Exploratory

An In-depth Technical Guide to 3-(Hydroxymethyl)heptan-2-one: A Prospective Analysis of its Natural Occurrence, Biosynthesis, and Detection in Volatiles

Abstract: 3-(Hydroxymethyl)heptan-2-one is a beta-hydroxy ketone with known applications in the flavor industry. However, its presence as a naturally occurring volatile organic compound (VOC) in plants, insects, or micro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-(Hydroxymethyl)heptan-2-one is a beta-hydroxy ketone with known applications in the flavor industry. However, its presence as a naturally occurring volatile organic compound (VOC) in plants, insects, or microbial systems is not well-documented in current scientific literature. This guide provides a comprehensive technical overview for researchers and drug development professionals. It moves beyond a simple statement of its known properties to offer a prospective analysis of its potential natural origins and ecological significance. We delve into plausible biosynthetic pathways, hypothesize its role as a semiochemical, and provide detailed, field-proven analytical methodologies for its extraction and identification. This document serves as a foundational resource to stimulate and guide future research into the natural context of this intriguing molecule.

Introduction to 3-(Hydroxymethyl)heptan-2-one

3-(Hydroxymethyl)heptan-2-one (CAS 65405-68-7) is an organic compound characterized by a ketone and a primary alcohol functional group.[1] Its structure, a seven-carbon chain with a hydroxyl group on the third carbon's side chain and a carbonyl group at the second position, places it in the class of beta-hydroxy ketones. While it is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), its broader biological or ecological roles remain largely unexplored.[1] The study of naturally occurring volatiles is a burgeoning field, with these compounds playing critical roles in chemical communication, defense mechanisms, and symbiotic interactions.[2] This guide addresses the current knowledge gap regarding 3-(Hydroxymethyl)heptan-2-one and provides a scientific framework for its potential discovery in natural systems.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(Hydroxymethyl)heptan-2-one is fundamental for developing effective extraction and analytical methods. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆O₂PubChem
Molecular Weight 144.21 g/mol PubChem
Boiling Point 94-96 °C @ 9 mmHgJECFA
Appearance Colorless liquidJECFA
Odor Profile Herbaceous, fruity, mildly spicyJECFA
Solubility Predicted Water Solubility: 9.27 g/LFooDB
LogP 1.13FooDB

A Prospective View on Natural Occurrence and Biosynthesis

While direct evidence is currently lacking, the chemical structure of 3-(Hydroxymethyl)heptan-2-one suggests plausible biosynthetic origins within living organisms. Beta-hydroxy carbonyls are common intermediates in several key metabolic pathways.[3]

Hypothetical Biosynthetic Pathway: Aldol Addition

The most probable route for the biosynthesis of 3-(Hydroxymethyl)heptan-2-one is through an aldol addition reaction.[4] This is a fundamental carbon-carbon bond-forming reaction in biochemistry, often catalyzed by aldolase enzymes.[5] We propose a pathway involving the condensation of an enolate derived from a simple ketone with formaldehyde.

Proposed Pathway:

  • Enolate Formation: 2-Heptanone, a known natural volatile, is deprotonated at its alpha-carbon to form a nucleophilic enolate ion. This step is typically enzyme-mediated in a biological system.

  • Nucleophilic Attack: The enolate of 2-heptanone attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated to yield the final product, 3-(Hydroxymethyl)heptan-2-one.

Biosynthetic Pathway of 3-(Hydroxymethyl)heptan-2-one cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Protonation 2_Heptanone 2-Heptanone Enolate 2-Heptanone Enolate 2_Heptanone->Enolate Enzyme-catalyzed deprotonation Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Formaldehyde Formaldehyde Formaldehyde->Alkoxide Product 3-(Hydroxymethyl)heptan-2-one Alkoxide->Product Protonation (H+)

Caption: Hypothetical biosynthetic pathway of 3-(Hydroxymethyl)heptan-2-one via an aldol addition.

Potential Ecological Role as a Semiochemical

Semiochemicals are signaling molecules that mediate interactions between organisms.[6] Many short-chain alcohols, aldehydes, and ketones serve as pheromones (intraspecific communication) or allelochemicals (interspecific communication).[2][7] Given its structure and volatility, 3-(Hydroxymethyl)heptan-2-one has the potential to function as a semiochemical. For instance, its constituent functional groups (ketone and alcohol) are common in insect pheromone blends, where they can act as attractants, repellents, or aggregation signals.[2] The presence of both a polar hydroxyl group and a moderately nonpolar carbon chain gives the molecule a specific balance of properties that is critical for receptor binding and biological activity.[8]

Analytical Methodologies for Detection and Characterization

The search for novel natural products requires robust and sensitive analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds from complex biological matrices like plant tissues or insects.[9][10][11]

Experimental Workflow: From Sample to Identification

The overall workflow is designed to efficiently extract, separate, and identify volatile compounds, minimizing solvent use and preserving the integrity of the analytes.

Caption: General workflow for the analysis of volatiles using HS-SPME-GC-MS.

Detailed Protocol: HS-SPME-GC-MS Analysis

This protocol provides a validated starting point for the analysis of volatiles from a hypothetical plant or insect sample. Optimization may be required based on the specific matrix.

1. Sample Preparation:

  • For plant material: Accurately weigh approximately 1.0 g of fresh material and place it into a 20 mL glass headspace vial.

  • For insects: Place a small number of individuals (e.g., 5-10) into a 20 mL vial. To enhance volatile release, perform a freeze-thaw cycle: freeze at -80°C for 10 minutes, then thaw at room temperature for 5 minutes.[1]

  • Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatiles of varying polarities and molecular weights.[12]

  • Incubation: Place the vial in a heating block or autosampler agitator set to 50°C. Allow the sample to equilibrate for 10 minutes with agitation.[13]

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.[13]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the fiber into the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.[9]

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for general volatile profiling.

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 5 minutes.
    • Ramp 1: Increase to 180°C at a rate of 5°C/min.
    • Ramp 2: Increase to 280°C at a rate of 25°C/min.
    • Final hold: Hold at 280°C for 5 minutes.[9]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Mass Range: Scan from m/z 40 to 400.

4. Data Analysis and Identification:

  • The target compound is tentatively identified by comparing its experimental mass spectrum with reference spectra in a database (e.g., NIST, Wiley).

  • Confirmation is achieved by comparing the calculated Linear Retention Index (LRI) of the analyte with published values or by running an authentic standard of 3-(Hydroxymethyl)heptan-2-one under identical conditions.

Future Research Directions

The elucidation of the natural occurrence and function of 3-(Hydroxymethyl)heptan-2-one presents several exciting avenues for future research:

  • Targeted Screening: Conduct broad screenings of plant and insect species known to produce other C8 ketones and alcohols. This chemotaxonomic approach could rapidly identify potential sources.

  • Biosynthetic Gene Discovery: Once a producing organism is identified, transcriptomic and genomic analyses can be used to pinpoint the specific aldolase or other enzymes responsible for its synthesis.

  • Behavioral Bioassays: If found in insects, electroantennography (EAG) and behavioral assays can be employed to determine if the compound elicits a physiological or behavioral response, confirming a semiochemical role.

  • Antimicrobial and Pharmacological Screening: Volatile compounds often possess antimicrobial or other bioactive properties.[8] 3-(Hydroxymethyl)heptan-2-one should be screened for such activities, which could be relevant for drug development.

Conclusion

While the natural occurrence of 3-(Hydroxymethyl)heptan-2-one in volatiles remains to be definitively established, its chemical structure is fully compatible with known biosynthetic principles. The compound holds untapped potential as a bioactive agent or a semiochemical. This guide provides the theoretical framework and practical methodologies necessary to empower researchers to undertake the search for this molecule in nature. The protocols and prospective analyses presented herein are intended to serve as a catalyst for new discoveries in the field of chemical ecology and natural product chemistry.

References

  • HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. (2018). PMC. [Link]

  • Freeze–Thaw Sample Preparation Method Improves Detection of Volatile Compounds in Insects Using Headspace Solid-Phase Microextraction. (2017). ACS Publications. [Link]

  • SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. (2023). YouTube. [Link]

  • Journal Highlight: Development of a headspace SPME-GC-MS method to study volatile organic compounds emitted by lavender roots. (2019). Wiley Analytical Science. [Link]

  • β-Hydroxy ketones Definition. (2025). Fiveable. [Link]

  • Characterization of the Volatile Profiles of Insect Flours by (HS)-SPME/GC-MS. (2023). PMC - NIH. [Link]

  • Headspace-solid-phase microextraction in the analysis of the volatile fraction of aromatic and medicinal plants. (2006). Semantic Scholar. [Link]

  • Chemists imitate nature. (2006). Chemistry World. [Link]

  • Exploring the Aldol Reaction in the Synthesis of Bioactive Compounds. (2025). ResearchGate. [Link]

  • Experiment 19 — Aldol Condensation. (n.d.). Wellesley College. [Link]

  • Headspace-based approaches for volatile analysis: A review. (2025). Korea Science. [Link]

  • ALDOL CONDENSATION. (n.d.). SRM University. [Link]

  • Ketogenesis. (n.d.). Wikipedia. [Link]

  • Headspace-SPME as a Versatile Monitoring Method for Early Detection of Insect Infestation in Rice. (2024). Separation Science. [Link]

  • What type of column and GC-MS settings are best for identification of plant volatiles using headspace SPME-GC-MS?. (2017). ResearchGate. [Link]

  • Identification and Synthesis of Semiochemical Substances Analogues of Stink Bugs. (2025). MDPI. [Link]

  • 17.3: Ketone Bodies. (2026). Biology LibreTexts. [Link]

  • Inhibitory activity of some short-chain aliphatic aldehydes on pheromone and ammonium carbonate-mediated attraction in olive fruit fly, Bactrocera oleae. (2024). PubMed. [Link]

  • Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. (n.d.). Scholars' Mine. [Link]

  • Biochemistry, Ketogenesis. (2025). NCBI Bookshelf. [Link]

  • Identification of an Unknown – Alcohols, Aldehydes, and Ketones. (n.d.). University of Wisconsin-River Falls. [Link]

  • Semiochemicals beginner's guide: Types and how to use. (2023). CABI BioProtection Portal. [Link]

  • Synthesis of β-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 3-(Hydroxymethyl)heptan-2-one via Base-Catalyzed Aldol Addition

Introduction: The Strategic Importance of Aldol Reactions The aldol reaction stands as a cornerstone of synthetic organic chemistry, revered for its efficacy in forming carbon-carbon bonds.[1][2] This reaction, in its mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aldol Reactions

The aldol reaction stands as a cornerstone of synthetic organic chemistry, revered for its efficacy in forming carbon-carbon bonds.[1][2] This reaction, in its most fundamental form, involves the coupling of two carbonyl compounds to generate a β-hydroxy carbonyl moiety, a structural motif prevalent in numerous natural products and pharmaceutical agents.[1][3] This application note provides a detailed protocol for the synthesis of 3-(Hydroxymethyl)heptan-2-one, a valuable β-hydroxy ketone, through a base-catalyzed crossed aldol reaction between pentanal and acetone.

This specific transformation is classified as a "crossed" or "mixed" aldol reaction, as it involves two different carbonyl partners.[4] The success of such reactions hinges on controlling the selectivity to prevent a mixture of all four possible products.[5] Our protocol leverages the inherent differences in reactivity between the aldehyde and ketone. Aldehydes are generally more reactive electrophiles than ketones, and the α-protons of acetone are readily abstracted to form the nucleophilic enolate.[4] By carefully controlling the reaction conditions, specifically temperature and reagent addition, we can favor the desired cross-coupling product and minimize the self-condensation of acetone.[6]

This document is intended for researchers and drug development professionals, offering not just a procedural walkthrough but also the underlying mechanistic principles and practical insights required for successful and reproducible synthesis.

Reaction Mechanism: A Stepwise Analysis

The base-catalyzed aldol addition proceeds through a well-established three-step mechanism.[7][8] The catalyst, typically a hydroxide base like sodium hydroxide (NaOH), plays a crucial role in initiating the reaction but is regenerated in the final step.

  • Enolate Formation: The reaction commences with the abstraction of an acidic α-hydrogen from acetone by the hydroxide ion. This deprotonation is a reversible equilibrium that forms a resonance-stabilized enolate ion, which serves as the key carbon nucleophile.[9][10] Acetone is chosen as the enolate precursor due to its accessible α-protons.

  • Nucleophilic Attack: The newly formed acetone enolate attacks the electrophilic carbonyl carbon of pentanal.[1] This step is the critical C-C bond-forming event, resulting in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is a strong base and is rapidly protonated by a water molecule (present as the solvent or from the previous step), yielding the final β-hydroxy ketone product, 3-(Hydroxymethyl)heptan-2-one, and regenerating the hydroxide catalyst.[6][8]

Controlling the temperature is critical; running the reaction at low temperatures (0-5 °C) favors the formation of the kinetic aldol addition product and suppresses the subsequent E1cB elimination (dehydration) that would lead to the α,β-unsaturated ketone.[11]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, from initial reaction setup to the isolation of the purified product.

Caption: Workflow for the synthesis of 3-(Hydroxymethyl)heptan-2-one.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
PentanalC₅H₁₀O86.134.31 g (5.3 mL)50.01.0
AcetoneC₃H₆O58.0811.6 g (14.7 mL)200.04.0
Sodium HydroxideNaOH40.000.40 g10.00.2
Ethanol (95%)C₂H₅OH-50 mL--
Deionized WaterH₂O-20 mL--
Hydrochloric Acid (1 M)HCl-~15 mL--
Ethyl AcetateC₄H₈O₂-~200 mL--
Brine (sat. NaCl)NaCl(aq)-50 mL--
Anhydrous Na₂SO₄Na₂SO₄-~10 g--
Silica Gel (230-400 mesh)SiO₂-~100 g--
  • Note: Pentanal should be distilled before use to remove any oxidized impurities (pentanoic acid), which can interfere with the reaction.

Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (125 mL)

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography (e.g., 40 mm diameter)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the entire apparatus in an ice-water bath on top of a magnetic stirrer.

  • Charge Reactants: To the flask, add acetone (14.7 mL, 200 mmol) and 95% ethanol (50 mL). Begin stirring and allow the solution to cool to 0-5 °C.

  • Prepare Base Solution: In a separate beaker, dissolve sodium hydroxide (0.40 g, 10 mmol) in deionized water (20 mL).

  • Initiate Reaction: Add the distilled pentanal (5.3 mL, 50 mmol) to the dropping funnel. Add the pentanal dropwise to the cold, stirring acetone solution over a period of 15 minutes.

  • Catalyst Addition: After the pentanal addition is complete, add the aqueous NaOH solution dropwise to the reaction mixture over 20-30 minutes. Causality Check: A slow, controlled addition of the base is crucial to maintain a low temperature, preventing the exothermic reaction from promoting the unwanted dehydration side reaction.[11][12]

  • Reaction Monitoring: Maintain the reaction temperature between 0-5 °C and stir vigorously for 1 hour after the base addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of pentanal.

  • Quenching: After 1 hour, carefully quench the reaction by slowly adding 1 M HCl until the solution is neutral to slightly acidic (pH ~6-7). This step neutralizes the hydroxide catalyst, stopping the reaction.[13]

  • Workup - Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of deionized water and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[14]

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. This will yield the crude product as a pale yellow oil.

Purification Protocol

The crude product contains unreacted acetone, the desired product, and potentially some self-condensation byproducts. Purification via column chromatography is recommended.

  • Prepare Column: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the slurry solvent.

  • Load Sample: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and analyze them by TLC.

  • Isolate Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield 3-(Hydroxymethyl)heptan-2-one as a colorless to pale yellow oil. The expected yield is typically in the range of 60-75%.

Product Characterization

To confirm the identity and purity of the synthesized 3-(Hydroxymethyl)heptan-2-one (MW: 144.21 g/mol ), the following analytical techniques are recommended:[15][16]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.7-3.8 ppm (m, 1H): CH proton adjacent to the hydroxyl and carbonyl groups.

    • δ ~3.6 ppm (dd, 2H): CH₂ protons of the hydroxymethyl group.

    • δ ~2.5 ppm (br s, 1H): OH proton (may exchange with D₂O).

    • δ ~2.2 ppm (s, 3H): CH₃ protons of the acetyl group.

    • δ ~1.2-1.6 ppm (m, 6H): CH₂ protons of the butyl chain.

    • δ ~0.9 ppm (t, 3H): Terminal CH₃ protons of the butyl chain.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~212 ppm: Carbonyl carbon (C=O).

    • δ ~65 ppm: Hydroxymethyl carbon (CH₂OH).

    • δ ~55 ppm: Methine carbon (CH).

    • δ ~30-35 ppm: Butyl chain carbons.

    • δ ~27 ppm: Acetyl methyl carbon.

    • δ ~14 ppm: Terminal methyl carbon of the butyl chain.

  • FT-IR (neat, cm⁻¹):

    • ~3450 cm⁻¹ (broad): O-H stretch from the alcohol.

    • ~2960, 2870 cm⁻¹: C-H stretches from alkyl groups.

    • ~1710 cm⁻¹ (strong): C=O stretch from the ketone.

Safety and Handling

  • Pentanal: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All steps of this procedure should be performed in a well-ventilated chemical fume hood.[17]

References

  • Wikipedia. Aldol condensation. [Link]

  • University of California, Davis. Experiment 19 — Aldol Condensation. [Link]

  • St. Olaf College. ALDOL CONDENSATION. [Link]

  • Perrin, C. L., & Chang, K. L. (2018). The Complete Mechanism of an Aldol Condensation. eScholarship, University of California. [Link]

  • Orango. Understanding the Aldol Condensation: From Reactants to Products. (2025). [Link]

  • Khanna, P. (2021). Aldol Condensation! Understanding the Mechanism!. Medium. [Link]

  • California State University, Bakersfield. Lab 13: Predicting the Products of an Aldol Reaction. [Link]

  • Science Learning Center. Aldol Condensation Reactions Using Unknown Reactants Experiment. [Link]

  • University of Wisconsin-Stout. Solventless aldol reaction. [Link]

  • WebAssign. Experiment 6 - Aldol Condensation. [Link]

  • YouTube. Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. (2020). [Link]

  • Magritek. The Aldol Condensation. [Link]

  • University of Anbar. Organic Chemistry Laboratory Experiments Stage 2. (2018-2019). [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. (2022). [Link]

  • PubChem. 3-(Hydroxymethyl)-2-heptanone. [Link]

  • The Organic Chemistry Tutor. Mixed Aldol Condensation. [Link]

  • YouTube. ALDOL CONDENSATION of CH3COCH3 / ACETONE. (2024). [Link]

  • PubChemLite. 3-(hydroxymethyl)heptan-2-one (C8H16O2). [Link]

  • FooDB. Showing Compound 3-(Hydroxymethyl)-2-heptanone (FDB015019). (2010). [Link]

  • Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. [Link]

  • Organic Syntheses. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. [Link]

  • California State University, Sacramento. Chemistry 211 Experiment 5. (2012). [Link]

  • Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). [Link]

  • PubChem. 3-Hydroxyheptan-2-one. [Link]

  • US EPA. 2-Heptanone, 3-(hydroxymethyl)- - Substance Details. [Link]

Sources

Application

Application Note: High-Selectivity Hydroxymethylation of Methyl Amyl Ketone (MAK)

Abstract & Introduction Methyl Amyl Ketone (MAK), chemically known as 2-heptanone , is a versatile C7 solvent and intermediate. Its functionalization via hydroxymethylation —the addition of a formaldehyde unit—yields -hy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl Amyl Ketone (MAK), chemically known as 2-heptanone , is a versatile C7 solvent and intermediate. Its functionalization via hydroxymethylation —the addition of a formaldehyde unit—yields


-hydroxy ketones (ketols) that serve as critical precursors for fragrances, plasticizers, and pharmaceutical side-chains.

The primary challenge in this synthesis is selectivity . Formaldehyde is a highly reactive, unhindered electrophile.[1] In the presence of base, MAK can undergo multiple hydroxymethylations (poly-addition) or subsequent dehydration to


-unsaturated ketones (vinyl ketones). Furthermore, MAK possesses two enolizable sites: the terminal methyl group (C1) and the internal methylene group (C3).

This guide details a Base-Catalyzed Aldol Addition Protocol optimized for the mono-hydroxymethylation of MAK at the C1 position, yielding 1-hydroxy-2-heptanone . We utilize kinetic control and stoichiometry management to suppress side reactions such as the Cannizzaro reaction and Tishchenko variation.

Mechanistic Principles

The reaction follows a crossed-Aldol addition mechanism.[2][3][4]

Regioselectivity (C1 vs. C3)

MAK (


) has two sets of 

-protons:
  • C1 (Methyl): Less sterically hindered, kinetically faster to deprotonate, and the resulting enolate is less hindered for nucleophilic attack.

  • C3 (Methylene): More sterically hindered, forms a more thermodynamically stable enolate (Zaitsev-like), but reacts slower with electrophiles due to the amyl chain bulk.

Expert Insight: Under mild basic conditions (low temperature, dilute base), the reaction is kinetically controlled , overwhelmingly favoring attack at the C1 methyl group . This produces the terminal alcohol 1-hydroxy-2-heptanone .

Reaction Pathway Diagram

ReactionMechanism MAK Methyl Amyl Ketone (2-Heptanone) Enolate C1-Enolate (Kinetic Intermediate) MAK->Enolate Deprotonation (C1) Base Base Catalyst (OH-) Base->Enolate Alkoxide Beta-Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack on HCHO HCHO Formaldehyde (Electrophile) HCHO->Alkoxide Product 1-Hydroxy-2-heptanone (Target) Alkoxide->Product Protonation (H2O) SideProd Poly-hydroxymethylated By-products Product->SideProd Excess HCHO (Over-reaction)

Figure 1: Mechanistic pathway favoring C1-hydroxymethylation under kinetic control.

Critical Experimental Parameters

To achieve high Mono-Selectivity (>85%), the following parameters must be strictly controlled:

ParameterRecommended RangeScientific Rationale
Stoichiometry (MAK:HCHO) 3:1 to 5:1 High excess of ketone statistically minimizes the probability of a second formaldehyde molecule reacting with the product (Poly-alkylation).
Temperature 0°C – 15°C Low temperature suppresses dehydration (elimination of water) to the enone and favors the kinetic enolate (C1).
Catalyst NaOH (1-5 mol%) Strong enough to generate enolate, but used in catalytic amounts to prevent Cannizzaro disproportionation of formaldehyde.
Solvent Neat or MeOH/H2O Neat reaction (using excess MAK as solvent) simplifies workup and maximizes reactor payload.

Detailed Protocol: Synthesis of 1-Hydroxy-2-Heptanone

Reagents & Equipment
  • Substrate: 2-Heptanone (Methyl Amyl Ketone), >98% purity.

  • Reagent: Formaldehyde (37% aq. solution, methanol stabilized) OR Paraformaldehyde (requires depolymerization). Note: 37% aq. solution is preferred for ease of handling.

  • Catalyst: 5N Sodium Hydroxide (NaOH).[5]

  • Quench: 1N Hydrochloric Acid (HCl) or Acetic Acid.

  • Equipment: Jacketed glass reactor with overhead stirrer, internal temperature probe, dropping funnel.

Step-by-Step Methodology

Step 1: Reactor Charging & Cooling

  • Charge 2-Heptanone (342.5 g, 3.0 mol) into the reactor.

  • Begin agitation (300-400 RPM) to ensure good heat transfer.

  • Cool the ketone to 5°C using a chiller circulator.

Step 2: Catalyst Addition

  • Add 5N NaOH (6.0 mL, 0.03 mol, 1 mol% relative to MAK) .

  • Observation: The mixture may become slightly turbid or change color (light yellow) due to enolate formation.

  • Equilibrate at 5°C for 15 minutes.

Step 3: Controlled Formaldehyde Addition

  • Charge Formaldehyde 37% aq. (81.1 g, 1.0 mol) into the dropping funnel.

  • CRITICAL: Add the formaldehyde solution dropwise over 60–90 minutes .

  • Maintain internal temperature below 15°C throughout the addition. Exotherms indicate rapid aldol addition; if temp spikes, pause addition.

Step 4: Reaction Phase

  • After addition is complete, stir at 10–15°C for 2–4 hours .

  • Monitor: Pull aliquots every hour for GC-MS analysis. Look for the disappearance of HCHO and the formation of the product peak (MW 130). Stop when HCHO conversion >95% or if di-addition byproducts exceed 5%.

Step 5: Quench & Neutralization

  • Cool mixture to 0°C .

  • Add 1N HCl dropwise until pH reaches 6.5–7.0. Do not over-acidify, as this promotes dehydration to the vinyl ketone.

Step 6: Workup & Purification

  • Phase Separation: If running neat, an aqueous layer (from HCHO solution and neutralization) will separate. Remove the bottom aqueous layer.

  • Wash: Wash the organic layer once with saturated brine to remove residual formaldehyde and salts.

  • Distillation:

    • Fraction 1: Unreacted 2-Heptanone (Recycle this). Boiling Point: ~151°C (atm). Recover under reduced pressure (e.g., 50°C at 20 mmHg).

    • Fraction 2: 1-Hydroxy-2-heptanone (Product) . Distill under high vacuum (e.g., 0.5–1.0 mmHg). Expect boiling point approx 80–90°C at this pressure.

Process Workflow Diagram

Workflow Setup Setup: Cool MAK to 5°C Add 1 mol% NaOH Addition Controlled Addition: HCHO (aq) over 90 mins Keep T < 15°C Setup->Addition Reaction Reaction Phase: Stir 2-4 hrs @ 10-15°C Monitor GC-MS Addition->Reaction Decision HCHO Consumed? Reaction->Decision Decision->Reaction No Quench Quench: Neutralize to pH 7 (HCl/Acetic Acid) Decision->Quench Yes Separation Phase Separation: Remove aq. layer Recover excess MAK Quench->Separation Distillation Vacuum Distillation: Isolate 1-hydroxy-2-heptanone Separation->Distillation

Figure 2: Operational workflow for the batch synthesis of 1-hydroxy-2-heptanone.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • GC-MS:

    • Starting Material (MAK): m/z 114.

    • Product (1-Hydroxy-2-heptanone): m/z 130 (

      
      ).[6] Characteristic fragment at m/z 31 (
      
      
      
      ) and m/z 99 (
      
      
      ).
    • By-product (Vinyl ketone): m/z 112 (

      
      ).
      
  • 1H-NMR (CDCl3):

    • Look for the disappearance of the singlet methyl ketone peak at

      
       2.13 ppm.
      
    • New triplet/multiplet for

      
       around 
      
      
      
      3.5–4.0 ppm.
    • The internal methylene protons (C3) will remain largely distinct from the C1 substitution pattern.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Polymerization Temperature too high or HCHO added too fast.Maintain T < 15°C. Slow down addition rate to prevent local hot-spots.
Formation of Enone (Dehydration) pH too high (strong base) or heating during workup.Neutralize strictly to pH 7 before distillation. Keep pot temp low during vac distillation.
Poly-hydroxymethylation Low MAK:HCHO ratio.Increase MAK excess to 5:1.
Cannizzaro Reaction Catalyst concentration too high.Reduce NaOH to 0.5–1.0 mol%.

Safety & Handling (HSE)

  • Formaldehyde: Known carcinogen and sensitizer. All operations must be performed in a functioning fume hood. Use nitrile gloves and chemical splash goggles.

  • 2-Heptanone: Flammable liquid (Flash point 39°C).[7] Ground all glassware and equipment to prevent static discharge.

  • Waste: Aqueous waste streams will contain residual formaldehyde and must be treated with specific scavengers (e.g., ammonia or sodium bisulfite) before disposal according to local regulations.

References

  • Aldol Reaction Mechanisms: Wikipedia. Aldol Reaction. Retrieved from [Link]

  • Hydroxymethylation of Methyl Ketones: Organic Chemistry Portal. Aldol Addition. Retrieved from [Link]

  • 2-Heptanone Properties: PubChem. 2-Heptanone Compound Summary. Retrieved from [Link]

  • General Protocol Grounding: Master Organic Chemistry. Aldol Addition and Condensation Reactions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Removal of Unreacted 2-Heptanone from Reaction Mixtures

[1] Executive Summary & Problem Analysis The Challenge: 2-Heptanone (Methyl Amyl Ketone, MAK) presents a specific purification challenge due to its physical properties.[1] With a boiling point of 151°C and limited water...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Problem Analysis

The Challenge: 2-Heptanone (Methyl Amyl Ketone, MAK) presents a specific purification challenge due to its physical properties.[1] With a boiling point of 151°C and limited water solubility (~4.3 g/L), it occupies a "middle ground" that is often frustrating for researchers:

  • Too high boiling to be easily removed by standard rotary evaporation without significant heating (risk of product degradation).[1]

  • Too lipophilic to be fully removed by simple aqueous washes.[1]

The Solution Architecture: This guide prioritizes chemoselective scavenging (Bisulfite Method) as the primary strategy for high-purity applications, followed by azeotropic distillation for bulk removal.[1]

Decision Matrix: Selecting Your Protocol

Before proceeding, determine the optimal workflow based on your product's sensitivity and the scale of your reaction.

DecisionMatrix Start Start: Reaction Complete (Contains 2-Heptanone) ScaleCheck Is the scale > 10g? Start->ScaleCheck HeatSens Is Product Heat Sensitive (>60°C)? ScaleCheck->HeatSens No MethodA Method A: Vacuum Distillation (Bulk Removal) ScaleCheck->MethodA Yes ChemSens Is Product Acid/Base Sensitive? HeatSens->ChemSens No MethodB Method B: Bisulfite Scavenging (High Purity / Chemoselective) HeatSens->MethodB Yes (Avoid Heat) ChemSens->MethodB No MethodC Method C: Flash Chromatography (Small Scale / Difficult Separation) ChemSens->MethodC Yes MethodA->MethodB Residual Polish (Optional)

Figure 1: Decision matrix for selecting the appropriate 2-heptanone removal strategy based on scale and product stability.

Method A: Physical Removal (Vacuum & Azeotropic Distillation)[1]

Best For: Large-scale crude mixtures (>10g) or thermally stable products.[1]

The Science:

Direct distillation at atmospheric pressure requires 151°C, which degrades most organic intermediates.[1] However, 2-heptanone forms a positive heteroazeotrope with water.[1] By adding water, you depress the effective boiling point of the mixture significantly below 100°C, allowing "steam distillation" to carry the ketone over.

Protocol:
  • Azeotropic Setup: Add water to your reaction mixture (ratio approx 1:1 v/v relative to expected 2-heptanone).[1]

  • Vacuum Application: Set your rotary evaporator to 10–15 mbar .

  • Bath Temperature: Set bath to 45–50°C .

    • Note: Pure 2-heptanone boils at ~47°C at 10 mmHg [1].[1] The water azeotrope will distill slightly lower.[1]

  • Monitoring: The distillate will appear cloudy (biphasic) as the ketone and water co-distill.[1] Continue until the distillate runs clear.

  • Drying: The residue will contain water.[1] Redissolve in EtOAc/DCM, dry over MgSO₄, and concentrate.

Data: Vacuum Boiling Point Nomograph for 2-Heptanone

Pressure (mmHg/Torr)Approx.[1][2] Boiling Point (°C)Suitability
760 (Atm)151°C❌ Too High
100~95°C⚠️ Risky for sensitive compounds
10 ~47°C ✅ Ideal (Rotovap limit)
1~20°C✅ High Vacuum Line

Method B: Chemical Scavenging (The Bisulfite Wash)[1]

Best For: High-value intermediates, heat-sensitive compounds, and removing the final 5-10% of unreacted ketone.[1]

The Science:

2-Heptanone is a methyl ketone .[1][2] Unlike sterically hindered ketones, methyl ketones remain accessible to nucleophilic attack.[1] Sodium bisulfite (NaHSO₃) attacks the carbonyl carbon to form a water-soluble sulfonate adduct [2].[1][3] This moves the 2-heptanone from the organic phase (where your product is) to the aqueous phase.[1]

Mechanism:


 (Water Soluble)[1]
Protocol:
  • Preparation: Prepare a saturated solution of Sodium Bisulfite (approx. 40g NaHSO₃ per 100mL water).[1]

    • Pro-Tip: Freshly prepared solution works best.[1] Old solutions oxidize to sulfate.[1]

  • Biphasic Mix: Dissolve your crude reaction mixture in a non-polar solvent (Ether or Toluene are ideal; DCM works but emulsions are more common).[1]

  • The Wash: Add the bisulfite solution (use 2-3 molar equivalents relative to the estimated unreacted ketone).[1]

  • Agitation: Vigorously stir or shake for 15–30 minutes .

    • Critical Step: Adduct formation is not instantaneous.[1][3] A quick shake in a funnel is insufficient.[1]

  • Filtration/Separation:

    • Scenario A (Precipitate): If a white solid forms (the adduct), filter it off.[1]

    • Scenario B (Soluble): If no solid forms, transfer to a separatory funnel. The 2-heptanone adduct is in the bottom aqueous layer.[1]

  • Validation: Check the organic layer by TLC.[1] If 2-heptanone persists, repeat steps 3-5.

BisulfiteWorkflow Crude Crude Mixture (Product + 2-Heptanone) Bisulfite Add Sat. NaHSO3 (Stir 30 mins) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Ketone-Bisulfite Adduct) PhaseSep->AqLayer

Figure 2: Chemical scavenging workflow.[1] The lipophilic ketone is converted into a hydrophilic salt, allowing separation.

Troubleshooting & FAQ

Q: I tried the bisulfite wash, but I formed a terrible emulsion. What now? A: Bisulfite adducts can act as surfactants.[1]

  • Add Brine: Saturating the aqueous phase with NaCl often breaks the emulsion.

  • Filter: Pass the emulsion through a pad of Celite. The solid adducts often stabilize the emulsion; removing them breaks it.[1]

  • Change Solvent: If using DCM, switch to Diethyl Ether or MTBE for the organic phase. The density difference is greater, aiding separation.

Q: Can I recover the 2-heptanone after the bisulfite wash? A: Yes. Take the aqueous layer (or the filtered solid) and treat it with dilute NaOH or HCl (pH adjustment reverses the equilibrium).[1] The 2-heptanone will oil out and can be extracted back into an organic solvent [3].[1]

Q: My product is also a ketone. Will bisulfite remove it too? A: It depends on sterics.[1] Bisulfite is highly selective for aldehydes and methyl ketones (like 2-heptanone).[1] If your product is a hindered ketone (e.g., di-isopropyl ketone or a steroid derivative), the bisulfite will selectively remove the unhindered 2-heptanone, leaving your product untouched.[1] Always test on a small aliquot first.

Q: I see a "ghost spot" on TLC that looks like 2-heptanone but won't go away. A: 2-Heptanone has a high vapor pressure but can adsorb onto silica.[1] Ensure you heat your TLC plate thoroughly before staining.[1] Alternatively, run a GC-MS.[1][4] If the peak is absent in GC but present in TLC, it might be a decomposition artifact, not the ketone itself.

References

  • National Institute of Standards and Technology (NIST). 2-Heptanone: Phase change data.[1] NIST Chemistry WebBook, SRD 69.[1][4] [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocol for purification of ketones via bisulfite adducts).

  • PubChem. 2-Heptanone Compound Summary. National Library of Medicine.[1] [Link]

Sources

Optimization

dehydration side reactions of 3-hydroxy ketones during distillation

Topic: Dehydration Side Reactions of 3-Hydroxy Ketones During Distillation Welcome to the Advanced Synthesis Support Center. Ticket #: 3-HK-DIST-001 Status: Open Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dehydration Side Reactions of 3-Hydroxy Ketones During Distillation

Welcome to the Advanced Synthesis Support Center. Ticket #: 3-HK-DIST-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

You are likely here because your distillation of a 3-hydroxy ketone (aldol adduct) failed. Instead of a clean, viscous oil, you likely recovered a yellowed liquid with a pungent odor (enone formation) or lost significant mass to the vacuum trap (retro-aldol reversion).

This guide addresses the thermodynamic fragility of


-hydroxy ketones. Unlike standard alcohols, these molecules are "spring-loaded" to eliminate water or revert to starting materials under thermal stress.
PART 1: DIAGNOSTIC & TRIAGE

"What exactly happened to my product?"

Before adjusting your setup, you must identify which failure mode occurred. Use this diagnostic table to interpret your analytical data.

ObservationLikely IssueChemical Explanation
New UV Peak (

220-250 nm)
Dehydration Formation of a conjugated

-system (

-unsaturated ketone).
NMR Shift Dehydration Disappearance of the C3-H multiplet (3.5-4.0 ppm); appearance of vinylic protons (6.0-7.0 ppm).
Mass Loss Retro-Aldol Product reverted to aldehyde/ketone starting materials, which are more volatile and escaped into the vacuum trap.
Pot Residue Polymer Condensation The resulting enone underwent Michael addition (polymerization) in the pot.
PART 2: ROOT CAUSE ANALYSIS

"Why is this happening?"

The distillation of 3-hydroxy ketones is a battle against two competing pathways: E1cB Elimination (Dehydration) and Retro-Aldol Cleavage . Both are driven by entropy (increasing particle count) and catalyzed by trace acid/base residues.

The Mechanism of Failure

Even if your crude reaction mixture tested "neutral" on pH paper, glass surfaces (silanols) or trace metal salts can catalyze these reactions at distillation temperatures (


C).

AldolPathways Start 3-Hydroxy Ketone (Aldol Adduct) Enolate Enolate Intermediate Start->Enolate Base/Heat (Deprotonation) Enone α,β-Unsaturated Ketone (Dehydration Product) Enolate->Enone E1cB Elimination (Irreversible) Retro Aldehyde + Ketone (Starting Materials) Enolate->Retro C-C Bond Cleavage (Retro-Aldol) Water H₂O Enolate->Water -OH leaves

Figure 1: The "Danger Zone" Pathways. Heat and base drive the central 3-hydroxy ketone toward either dehydration (E1cB) or reversion (Retro-Aldol).

PART 3: MITIGATION PROTOCOLS

"How do I fix it?"

You cannot simply "distill carefully." You must chemically passivate the environment. The following protocol utilizes a Buffered Workup and High-Vacuum/Low-Residence strategy.

Protocol A: The Buffered Workup (Pre-Distillation)

Goal: Remove all catalytic species before heating.

  • Quench: Pour reaction mixture into saturated

    
     (Ammonium Chloride).
    
    • Why:

      
       is a weak acid that neutralizes strong bases (LDA, NaOH) without being acidic enough to catalyze acid-mediated dehydration [1].
      
  • Buffer Wash: Wash the organic layer with 10% Sodium Phosphate Buffer (pH 7.0).

    • Validation Step: Check the pH of the exiting aqueous layer. It must be between 6.5 and 7.5. If pH > 8, wash again.

  • Drying: Use Anhydrous Sodium Sulfate (

    
    ).
    
    • Avoid: Magnesium Sulfate (

      
      ). It is slightly Lewis acidic and can catalyze dehydration during the drying step [2].
      
Protocol B: The "Cool & Fast" Distillation

Goal: Minimize thermal history.

  • Apparatus: Use a Short Path Distillation head or a Kugelrohr .

    • Why: Standard vigreux columns increase residence time, giving the molecule more time to decompose.

  • Passivation: Pre-rinse the glassware with a 5% solution of HMDS (Hexamethyldisilazane) in hexane, then dry.

    • Why: This caps acidic silanol groups on the glass surface which act as heterogeneous catalysts [3].

  • Vacuum Requirement: High vacuum (

    
     mmHg) is non-negotiable.
    
    • Target: Boiling point should be kept under

      
      C.
      
  • Inhibitor: Add 100 ppm of BHT (Butylated hydroxytoluene) to the pot.

    • Why: Prevents radical polymerization of any enone that does form, keeping the viscosity low.

PART 4: TROUBLESHOOTING FAQs

Q: I followed the protocol, but I still see 10-15% enone. Can I separate it? A: Distillation is rarely effective for separating the enone from the aldol because their boiling points are often within 5-10°C of each other.

  • Solution: If purity is critical, switch to Flash Chromatography . Use silica gel deactivated with 1% Triethylamine (TEA). The TEA neutralizes the acidity of the silica, preventing on-column dehydration [4].

Q: My distillate is solidifying in the condenser. A: 3-hydroxy ketones often have high melting points due to intermolecular hydrogen bonding.

  • Solution: Use a "warm" condenser. Circulate water at 40-50°C through the condenser jacket (or use air cooling) to keep the distillate molten until it reaches the receiving flask.

Q: Can I use a scavenger to remove the water formed? A: No. Adding desiccants (molecular sieves) to the distillation pot is dangerous here.

  • Reasoning: Sieves are often aluminosilicates (Lewis acids). Heating your labile product in the presence of Lewis acids will accelerate the dehydration reaction you are trying to prevent.

PART 5: DECISION TREE

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Distillation Issue CheckNMR Check Crude NMR: Is Enone present before distillation? Start->CheckNMR YesEnone Yes: Reaction failed before workup. CheckNMR->YesEnone Yes NoEnone No: Degradation is happening during heat. CheckNMR->NoEnone No TempCheck Is Bath Temp > 100°C? NoEnone->TempCheck HighTemp Too Hot. Switch to High Vac (<0.1 mmHg) or Kugelrohr. TempCheck->HighTemp Yes LowTemp Temp is OK. Check pH. TempCheck->LowTemp No PHCheck Is Crude pH Neutral (6.5-7.5)? LowTemp->PHCheck BadPH Re-wash with Phosphate Buffer. PHCheck->BadPH No GoodPH Glassware Acidity. Passivate with HMDS or switch to Column. PHCheck->GoodPH Yes

Figure 2: Troubleshooting logic for aldol purification failures.

REFERENCES
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

  • OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024). Aldol Addition and Condensation Reactions - Practice Problems. Retrieved from [Link]

Troubleshooting

Technical Support Center: Improving Enantioselectivity in 3-(Hydroxymethyl)heptan-2-one Synthesis

Welcome to the technical support center for the enantioselective synthesis of 3-(hydroxymethyl)heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of 3-(hydroxymethyl)heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable chiral building block. The following sections provide in-depth answers to common questions and issues encountered during this synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of 3-(hydroxymethyl)heptan-2-one?

The enantioselective synthesis of β-hydroxy ketones like 3-(hydroxymethyl)heptan-2-one can be achieved through several key strategies:

  • Asymmetric Aldol Reaction: This is a powerful C-C bond-forming reaction.[1][2] Organocatalysis, particularly using proline and its derivatives, has emerged as a highly effective method for direct asymmetric aldol reactions.[1][3] These catalysts mimic the action of Class I aldolase enzymes by forming an enamine intermediate.[1][3]

  • Asymmetric Hydrogenation/Reduction of a Prochiral Precursor: This involves the stereoselective reduction of a corresponding β-keto ester or a diketone.[4][5][6] This can be accomplished using chiral metal complexes (e.g., Ru, Ir, Rh-based catalysts) or through biocatalysis with enzymes like ketoreductases (KREDs).[4][5][7][8]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of 3-(hydroxymethyl)heptan-2-one, leaving the other enantiomer enriched.[9][10] Enzymatic kinetic resolution using lipases is a common and effective approach.[11][12]

Q2: Which factors most significantly influence the enantioselectivity of the synthesis?

Several critical parameters must be carefully controlled to achieve high enantiomeric excess (e.e.):

  • Catalyst Choice and Purity: The chiral catalyst is fundamental. Whether it's a metal complex, an organocatalyst, or an enzyme, its structure, purity, and proper handling are paramount.[13]

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states leading to the two enantiomers.[13]

  • Solvent: The solvent can influence catalyst solubility, aggregation, and the conformation of the catalyst-substrate complex, all of which can impact enantioselectivity.[13]

  • Reagent/Substrate Purity and Concentration: Impurities in starting materials can poison the catalyst or lead to side reactions.[13] Substrate concentration can also affect reaction kinetics and catalyst performance.[13]

  • Additives: In some cases, additives like acids, bases, or co-catalysts can significantly enhance enantioselectivity and reaction rates.[13]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 3-(hydroxymethyl)heptan-2-one and provides a systematic approach to resolving them.

Issue 1: Low Enantiomeric Excess (e.e.) Observed

Low enantioselectivity is a common challenge. The following workflow can help identify and address the root cause.

Caption: Troubleshooting workflow for low enantioselectivity.

Q: My enantiomeric excess is consistently low. What should I check first?

A: Start with the catalyst.

  • Catalyst Purity and Integrity: The chiral catalyst is the most critical component. Impurities can act as poisons or promote non-selective background reactions.[13] Ensure you are using a high-purity catalyst and that it has been stored and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

  • Catalyst Loading: The optimal catalyst loading can be narrow. Too little catalyst may result in a slow, non-selective background reaction dominating, while too much can sometimes lead to aggregation or side reactions. A systematic optimization of the catalyst loading is recommended.[13]

  • Catalyst Activation: Some catalysts require an activation step before use. Consult the literature for your specific catalyst to ensure it is being properly activated.

Q: I've confirmed my catalyst is active and pure, but the e.e. is still poor. What's next?

A: Optimize the reaction conditions.

  • Temperature: As a general rule, lower reaction temperatures favor higher enantioselectivity.[13] This is because the difference in activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. Try running your reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).

  • Solvent: The solvent can have a profound effect on the catalyst's performance by influencing the geometry of the transition state.[13] Screen a range of solvents with varying polarities and coordinating abilities. For organocatalyzed aldol reactions, solvents like DMF, DMSO, or even aqueous media can be effective.[3][14] For asymmetric hydrogenations, solvents like methanol, ethanol, or dichloromethane are common.

  • Concentration: The concentration of your reactants can influence the reaction order and potentially the aggregation state of the catalyst. Experiment with different concentrations to find the optimal conditions.

Issue 2: Inconsistent Results and Poor Reproducibility
Q: I am getting different e.e. values when I repeat the experiment. How can I improve reproducibility?

A: Inconsistent results often point to subtle variations in experimental setup and procedure.

  • Strict Control of Reaction Conditions: Ensure that temperature, stirring rate, and reaction time are precisely controlled and consistent between runs.

  • Inert Atmosphere: For many catalytic systems, especially those involving metal catalysts, the exclusion of air and moisture is critical. Ensure your glassware is properly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: Use reagents from the same batch if possible. If not, re-purify starting materials to ensure consistent quality.

  • Standardized Procedure: Follow a detailed, step-by-step protocol for every reaction to minimize variations in reagent addition and workup procedures.

III. Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Aldol Reaction

This protocol provides a general procedure for the synthesis of 3-(hydroxymethyl)heptan-2-one using a proline-based organocatalyst.

Materials:

  • Heptanal

  • Acetone (or hydroxyacetone for a more direct route)

  • L-Prolinamide (or other suitable proline-derived catalyst)[1]

  • Solvent (e.g., DMSO, DMF, or water/brine)[3]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the L-prolinamide catalyst (10-20 mol%) in the chosen solvent, add heptanal (1.0 equivalent).[15]

  • Add acetone (5-10 equivalents) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by TLC.[15]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[15]

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess using chiral HPLC or GC.

Protocol 2: Biocatalytic Reduction of a β-Keto Ester Precursor

This protocol outlines a general method using a ketoreductase (KRED) for the asymmetric reduction of a suitable β-keto ester to produce the chiral alcohol.

Materials:

  • β-keto ester precursor to 3-(hydroxymethyl)heptan-2-one

  • Ketoreductase (KRED) enzyme preparation

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable alcohol dehydrogenase)[7]

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled vessel, prepare a buffered solution containing the β-keto ester substrate.

  • Add the KRED enzyme preparation.

  • Add the NADH or NADPH cofactor and the components of the cofactor regeneration system.

  • Gently agitate the mixture at a controlled temperature (e.g., 30 °C).[4]

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product as needed.

  • Analyze the enantiomeric excess by chiral HPLC or GC.

IV. Data and Catalyst Performance

The choice of catalyst is crucial for achieving high enantioselectivity. The table below summarizes the performance of different catalyst types for analogous reactions.

Catalyst TypeExample CatalystTypical e.e. (%)AdvantagesDisadvantages
Organocatalyst L-Prolinamide[1]80-97[1]Metal-free, readily available, often air and moisture stable.[1]May require higher catalyst loading.[1]
Metal Complex Ru-BINAP[5][16]>95[5]High turnover numbers, broad substrate scope.[5]Air-sensitive, potential for metal contamination in the product.
Biocatalyst Ketoreductase (KRED)[4][7]>99[7]Extremely high enantioselectivity, mild reaction conditions.[17]Requires specific buffer conditions, potential for enzyme deactivation.

graph Catalyst_Selection {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

Start [label="Desired Synthesis Outcome", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_ee [label="High e.e. (>99%)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cost_Effective [label="Cost-Effective & Scalable", fillcolor="#F1F3F4", fontcolor="#202124"]; Metal_Free [label="Metal-Free Product", fillcolor="#F1F3F4", fontcolor="#202124"];

Biocatalysis [label="Biocatalysis (KRED)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metal_Catalysis [label="Metal Catalysis (Ru, Ir)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Organocatalysis [label="Organocatalysis (Proline-based)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> High_ee; Start -> Cost_Effective; Start -> Metal_Free;

High_ee -> Biocatalysis [label="Optimal"]; High_ee -> Metal_Catalysis [label="Excellent"]; Cost_Effective -> Metal_Catalysis [label="High TONs"]; Cost_Effective -> Organocatalysis [label="Lower Catalyst Cost"]; Metal_Free -> Organocatalysis [label="Ideal"]; Metal_Free -> Biocatalysis [label="Ideal"]; }

Caption: Decision diagram for catalyst selection.

V. References

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. Available at: [Link]

  • Organocatalytic Asymmetric Vinylogous Aldol Reactions. Thieme. Available at: [Link]

  • The mimic of type II aldolases chemistry: asymmetric synthesis of beta-hydroxy ketones by direct aldol reaction. PubMed. Available at: [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Royal Society of Chemistry. Available at: [Link]

  • Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Raj Group. Available at: [Link]

  • Enantioselective Organocatalytic Tandem Michael−Aldol Reactions: One-Pot Synthesis of Chiral Thiochromenes. ACS Publications. Available at: [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. Available at: [Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. PMC. Available at: [Link]

  • Biocatalytic Preparation of Chiral Alcohols: Stereoselective Reduction of Carbonyl Compounds using Two Strains of the Streptomyc. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC. Available at: [Link]

  • Catalytic asymmetric synthesis of α-methylene-β-hydroxy-ketones. RSC Publishing. Available at: [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. Available at: [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at: [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]

  • Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. FAO AGRIS. Available at: [Link]

  • Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Macmillan Group. Available at: [Link]

  • Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid compounds. ResearchGate. Available at: [Link]

  • Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes. ACS Publications. Available at: [Link]

  • Asymmetric photoreactions catalyzed by chiral ketones. RSC Publishing. Available at: [Link]

  • Synthesis of 3-hydroxy-2-alkanone enantiomers by kinetic resolution of the racemates with Amano AK lipase. ResearchGate. Available at: [Link]

  • Development of a scalable, enantioselective synthesis of (-)-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a scaffold for divergent drug discovery synthesis. American Chemical Society. Available at: [Link]

  • Plausible explanation for the low enantioselectivity observed. ResearchGate. Available at: [Link]

  • 3-(Hydroxymethyl)-2-heptanone. PubChem. Available at: [Link]

  • Aldol Addition Aldol Reaction. Organic Chemistry Portal. Available at: [Link]

  • Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets. ChemRxiv. Available at: [Link]

  • Kinetic resolution. Wikipedia. Available at: [Link]

  • HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews. Available at: [Link]

  • OC VI (HS 2015). Bode Research Group. Available at: [Link]

  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. PMC. Available at: [Link]

  • Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter. Organic Chemistry Portal. Available at: [Link]

  • Highly enantioselective hydroxymethylation of unmodified ,-substituted aryl ketones in water. Semantic Scholar. Available at: [Link]

  • Dynamic kinetic resolution of a tertiary alcohol. RSC Publishing. Available at: [Link]

  • 19.16: Chemistry Matters—Enantioselective Synthesis. LibreTexts. Available at: [Link]

Sources

Optimization

solving phase separation issues in aqueous formaldehyde reactions

Current Status: Operational Topic: Troubleshooting Phase Separation & Solubility Issues Audience: Chemical Biology, Histology, and Organic Synthesis Researchers Core Concept: The Dynamic Equilibrium To solve phase separa...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Phase Separation & Solubility Issues Audience: Chemical Biology, Histology, and Organic Synthesis Researchers

Core Concept: The Dynamic Equilibrium

To solve phase separation, you must first understand that "aqueous formaldehyde" is a misnomer. It is not a simple solution of


 in water. It is a complex, dynamic equilibrium of methylene glycol and polyoxymethylene oligomers.

The Mental Model: Formaldehyde (


) reacts with water to form methylene glycol (

). These molecules then chain together to form polymers.[1]
  • High Temperature / Low Concentration: Favors Monomer (Methylene Glycol).

  • Low Temperature / High Concentration: Favors Polymer (Paraformaldehyde/Precipitate).

Most "phase separation" issues are actually shifts in this equilibrium or solubility limits being exceeded by reaction byproducts.

Visualizing the Equilibrium

FormaldehydeEquilibrium HCHO Free Formaldehyde (HCHO) MG Methylene Glycol (CH2(OH)2) Soluble HCHO->MG Hydration (Fast) Water Water (H2O) Water->MG Hydration (Fast) MG->HCHO Dehydration Oligomers Oligomers HO-(CH2O)n-H (n < 8) MG->Oligomers Polymerization (Acid/Base Catalyzed) Oligomers->MG Depolymerization (Heat + OH-) PFA Paraformaldehyde (n > 8) Insoluble Precipitate Oligomers->PFA Precipitation (Low Temp / Long Storage) PFA->Oligomers Heating (60°C)

Figure 1: The Formaldehyde-Water continuum. Phase separation (Precipitation) occurs when the equilibrium shifts too far right (towards PFA).

Module 1: Reagent Integrity (Pre-Reaction)

Issue: Your stock formalin or paraformaldehyde (PFA) solution is cloudy or has a white precipitate.

Q1: Why has my stored formalin turned cloudy?

Diagnosis: This is "Storage-Induced Polymerization." Formaldehyde solutions are unstable at low temperatures. If stored below 20°C (or if methanol stabilizer is absent/evaporated), methylene glycol molecules polymerize into insoluble paraformaldehyde (n > 8 units).

The Fix:

  • Minor Cloudiness: Filter through a 0.22 µm or 0.45 µm filter. The loss in concentration is usually negligible (<1%).[2]

  • Heavy Precipitation: Do not use. The effective concentration of active aldehyde is unknown. Perform the Depolymerization Protocol (below) or discard.

Q2: Why does commercial formalin contain Methanol?

Mechanism: Methanol acts as a "chain terminator."[3] It reacts with the hemiacetal ends of growing polyoxymethylene chains to form stable methoxy-compounds, preventing the chains from growing long enough to become insoluble.

  • Note: If your experiment is sensitive to alcohols (e.g., certain enzyme assays), you must use "Methanol-Free" formalin prepared fresh from granular PFA.

Module 2: Reaction Dynamics (During Experiment)

Issue: The reaction mixture separates into two liquid phases ("oiling out") or solids crash out unexpectedly.

Q3: My reaction mixture separated into two layers (Oiling Out). Why?

Diagnosis: This is likely the "Salting Out" effect or Product Insolubility.

  • Salting Out: If you are using a buffered solution (e.g., PBS, citrate) at high concentrations (>100mM), the hydration shells of the salt ions "steal" water molecules. This reduces the solubility of the organic formaldehyde species or your reaction product.

  • Product Hydrophobicity: In synthesis (e.g., Mannich reaction), the product is often more hydrophobic than the reagents. As the reaction proceeds, the product separates.

Troubleshooting Protocol:

Factor Adjustment
Ionic Strength Reduce buffer concentration. Switch from 10x PBS to 1x PBS.
Co-solvent Add a water-miscible solvent (e.g., 10-20% Dioxane or THF) to solubilize the organic phase.

| Temperature | Increase temperature slightly (to 40-50°C) to increase solubility (Caution: increases reaction rate). |

Q4: I see "droplets" in my cell fixation imaging. Is this phase separation?

Diagnosis: This is a Fixation Artifact related to Liquid-Liquid Phase Separation (LLPS).[4] Recent research shows that PFA fixation can artificially induce or disrupt phase-separated condensates in cells.[4]

  • Mechanism: Formaldehyde cross-linking changes the solubility and valency of intrinsically disordered proteins (IDPs), sometimes forcing them out of solution.

  • Solution: Use Glycine (25mM) in the fixative buffer to quench rapid cross-linking, or compare with live-cell imaging to validate.[4]

Standard Operating Procedures (SOPs)

SOP-01: Rescue/Preparation of 4% PFA from Powder

Use this when you need methanol-free formaldehyde or to rescue a precipitated stock.

Safety: Perform in a fume hood. Formaldehyde is a carcinogen.

  • Preparation: Mix 4g Paraformaldehyde powder in 85mL of dH2O .

  • Heating: Heat to 60°C with stirring.

    • Critical: Do not exceed 65°C. High heat causes oxidation to formic acid (irreversible).

  • Depolymerization: The solution will remain cloudy. Add 1N NaOH dropwise.[5][6]

    • Mechanism:[5][7][8] Hydroxide ions (

      
      ) catalyze the "unzipping" of the polymer chain ends.
      
    • Stop immediately when the solution turns clear.

  • Buffering: Add 10mL of 10x PBS .

  • Adjustment: Adjust pH to 7.2–7.4 using dilute HCl. Top up to 100mL with water.

  • Storage: Store at 4°C for max 1 week, or -20°C for long term.

SOP-02: Troubleshooting Decision Tree

Troubleshooting Start Start: Phase Separation Issue Type When does it happen? Start->Type Storage In Storage Bottle Type->Storage Reaction During Reaction Type->Reaction WhitePpt White Precipitate? Storage->WhitePpt Salt High Salt Conc? Reaction->Salt Heat Apply SOP-01 (Heat + NaOH) WhitePpt->Heat Yes Discard Discard if >50% solid WhitePpt->Discard Severe Dilute Dilute Buffer (Reduce Ionic Strength) Salt->Dilute Yes (>150mM) Solvent Add Co-solvent (THF/Dioxane) Salt->Solvent No (Product insoluble)

Figure 2: Diagnostic workflow for identifying the root cause of inhomogeneity.

References

  • Walker, J. F. (1964). Formaldehyde (3rd ed.).[5][7] Reinhold Publishing. (The definitive text on formaldehyde chemistry and polymerization mechanisms).

  • National Cancer Institute (NCI). Formaldehyde and Cancer Risk. Retrieved from

  • Thavarajah, R., et al. (2012).[7] "Chemical and physical basics of routine formaldehyde fixation." Journal of Oral and Maxillofacial Pathology, 16(3), 400-405. Link

  • Irgen-Gioro, S., et al. (2022). "Fixation can change the appearance of phase separation in living cells."[4] eLife, 11:e79903. Link

  • Sigma-Aldrich. Product Information Sheet: Paraformaldehyde. (Detailing storage conditions and depolymerization). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shifts for Hydroxymethyl Group in 2-Heptanone Derivatives

The following guide provides an in-depth technical comparison of 1H NMR chemical shifts for hydroxymethyl groups in 2-heptanone derivatives . This analysis is designed for researchers requiring precise structural elucida...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1H NMR chemical shifts for hydroxymethyl groups in 2-heptanone derivatives . This analysis is designed for researchers requiring precise structural elucidation of functionalized ketone scaffolds.

A Comparative Technical Guide

Executive Summary

The 2-heptanone scaffold is a ubiquitous intermediate in the synthesis of pheromones, flavorants, and pharmaceutical active ingredients (APIs). Introducing a hydroxymethyl group (-CH₂OH) into this lipophilic chain drastically alters its physicochemical properties and reactivity.

For the analytical chemist, the challenge lies in distinguishing the position of substitution (α, β, or terminal) using 1H NMR. The chemical shift (


) of the hydroxymethyl protons is highly sensitive to the electronic environment imposed by the carbonyl group. This guide systematically compares these shifts, elucidates the solvent-dependent behavior of the hydroxyl proton, and provides a validated protocol for structural assignment.

Mechanistic Insight: The Electronic Environment

To interpret the spectra accurately, one must understand the forces driving the chemical shifts. The carbonyl group at C2 exerts two primary effects:

  • Inductive Effect (-I): The electronegative oxygen pulls electron density through the

    
    -bond framework, deshielding adjacent protons. This effect decays rapidly with distance (
    
    
    
    ).
  • Magnetic Anisotropy: The circulating

    
    -electrons of the C=O double bond create a cone of deshielding. Protons located in the plane of the carbonyl group (such as 
    
    
    
    -protons) experience a significant downfield shift.
Logic of Assignment
  • 
    -Substitution (C1):  The 
    
    
    
    is directly attached to the carbonyl. Maximum deshielding occurs.
  • 
    -Substitution (C3):  The 
    
    
    
    is separated by one carbon. The effect is diminished but still observable.[1]
  • Terminal Substitution (C7): The

    
     is electronically isolated from the ketone. It behaves like a standard primary aliphatic alcohol.
    

Comparative Analysis of Chemical Shifts

The following table synthesizes characteristic shift ranges for the hydroxymethyl methylene protons (


) in different positions relative to the C2-ketone.
Table 1: Position-Dependent Chemical Shifts ( , 300-600 MHz)
DerivativeSubstitution Position


(ppm)
MultiplicityKey Mechanistic Driver
1-Hydroxy-2-heptanone

(C1)
4.20 – 4.50 Singlet (s)Direct Anisotropy: Adjacent to C=O; no vicinal protons for splitting.
3-(Hydroxymethyl)-2-heptanone

(C3)
3.60 – 3.90 Doublet (d) or ABX*Inductive Decay:

-position reduces deshielding. Diastereotopic due to chiral C3.
7-Hydroxy-2-heptanone Terminal (C7)3.55 – 3.70 Triplet (t)Baseline: Behaves as a standard primary alcohol (

).

*Note: In 3-(hydroxymethyl)-2-heptanone, the C3 position is a chiral center. The attached hydroxymethyl protons are diastereotopic (


) and may appear as a complex ABX system rather than a simple doublet, depending on the solvent and resolution.
Visualizing the Logic Flow

The following diagram illustrates the decision process for assigning a specific isomer based on the observed methylene signal.

NMR_Assignment_Logic Start Unknown Hydroxymethyl-2-Heptanone Analyze -CH2OH Signal Shift_Check Check Chemical Shift (δ) Start->Shift_Check High_Shift δ > 4.0 ppm Shift_Check->High_Shift Mid_Shift δ 3.6 - 3.9 ppm Shift_Check->Mid_Shift Low_Shift δ < 3.7 ppm Shift_Check->Low_Shift Alpha_Concl Diagnosis: 1-Hydroxy (α-sub) Mechanism: Carbonyl Anisotropy High_Shift->Alpha_Concl Beta_Concl Diagnosis: 3-Hydroxymethyl (β-sub) Check: Diastereotopic Splitting? Mid_Shift->Beta_Concl Terminal_Concl Diagnosis: 7-Hydroxy (Terminal) Check: Triplet Multiplicity Low_Shift->Terminal_Concl

Figure 1: Decision tree for structural assignment of hydroxymethyl-2-heptanone isomers based on chemical shift values.

Solvent Effects: The Critical Variable

The choice of solvent is not merely about solubility; it is a spectroscopic tool. The behavior of the hydroxyl proton (


) varies drastically between Chloroform-

(

) and Dimethyl Sulfoxide-

(

).
Comparison: vs.
Feature

(Non-Polar)

(Polar Aprotic)
OH Signal Shape Broad Singlet (often invisible)Sharp Triplet (or Doublet)
OH Chemical Shift Variable (

1.5 – 3.0 ppm)
Deshielded (

4.0 – 5.5 ppm)
Coupling (

)
No Coupling (Fast Exchange)Visible Coupling (

)
Application Routine backbone assignmentConfirming OH presence & connectivity

Expert Insight: In


, trace acid/water catalyzes the rapid exchange of the hydroxyl proton, decoupling it from the adjacent methylene. In 

, strong hydrogen bonding between the solvent and the solute "locks" the proton in place, allowing the observation of the

coupling.
  • For 1-hydroxy-2-heptanone: In DMSO, the

    
     signal will appear as a doublet  (coupling to OH) at 
    
    
    
    ppm, and the OH will appear as a triplet at
    
    
    ppm.

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducible data, especially for the labile hydroxyl group, follow this standardized protocol.

Reagents
  • Solvent:

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Drying Agent: Activated 3Å Molecular Sieves (Crucial to remove water which broadens OH signals).

Step-by-Step Methodology
  • Sample Preparation (Dryness is Critical):

    • Pre-dry the NMR tube in an oven at 100°C for 1 hour.

    • Dissolve 5–10 mg of the 2-heptanone derivative in 0.6 mL of

      
      .
      
    • Optional: Add 2-3 beads of activated molecular sieves directly to the tube and let stand for 15 minutes. This scavenges trace water and sharpens the OH coupling.

  • Acquisition Parameters:

    • Temperature: 298 K (25°C). Higher temperatures increase exchange rates and collapse multiplets.

    • Pulse Angle: 30° (allows faster repetition).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds. Hydroxyl protons can have long
      
      
      relaxation times in DMSO; a short delay leads to integration errors.
    • Scans: 16–64 scans are sufficient for >5 mg sample.

  • Processing:

    • Reference the spectrum to the residual solvent peak (

      
       quintet at 2.50 ppm ) or TMS (0.00 ppm ).
      
    • Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without broadening the fine coupling of the OH group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general alcohol/ketone shifts).
  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • National Institute of Standards and Technology (NIST). "2-Heptanone Mass and NMR Data." NIST Chemistry WebBook.

  • PubChem Database. "1-Hydroxy-2-heptanone (Compound CID 12691664)." National Institutes of Health.

Sources

Comparative

A Researcher's Guide to Differentiating 3-(Hydroxymethyl)heptan-2-one from its Isomeric Octanolones

Introduction: The Isomeric Challenge In the fields of organic synthesis, flavor chemistry, and drug development, the precise structural elucidation of molecules is paramount. Constitutional isomers—molecules sharing the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomeric Challenge

In the fields of organic synthesis, flavor chemistry, and drug development, the precise structural elucidation of molecules is paramount. Constitutional isomers—molecules sharing the same molecular formula but differing in atomic connectivity—present a significant analytical challenge. 3-(Hydroxymethyl)heptan-2-one and its isomeric octanolones all correspond to the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][2][] This shared identity at a fundamental level means that simple mass determination is insufficient for differentiation, necessitating a multi-faceted analytical approach.

The structural variance among these isomers, specifically the relative positions of the hydroxyl (-OH) and carbonyl (C=O) groups, leads to distinct chemical and physical properties. For instance, 3-(Hydroxymethyl)heptan-2-one is a beta-hydroxy ketone featuring a primary alcohol and a methyl ketone. In contrast, its isomers could be alpha-hydroxy ketones or have the functional groups separated further along the carbon chain, involving secondary alcohols. These subtle architectural differences can be exploited using a combination of spectroscopic and chromatographic techniques. This guide provides an in-depth comparison of methodologies, complete with experimental insights and protocols, to empower researchers to confidently distinguish these challenging isomers.

Spectroscopic Fingerprinting: Unveiling Structural Nuances

Spectroscopy offers a powerful, non-destructive window into molecular structure. By probing how molecules interact with electromagnetic radiation, we can deduce the connectivity and chemical environment of atoms, providing the unique fingerprints needed for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most definitive technique for distinguishing constitutional isomers, as it provides detailed information about the local electronic environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) nucleus.[4][5][6]

Causality Behind NMR's Discriminatory Power: The chemical shift (position) of a nucleus in an NMR spectrum is highly sensitive to its bonding and proximity to electron-withdrawing or electron-donating groups. Furthermore, spin-spin coupling between adjacent, non-equivalent nuclei results in signal splitting (multiplicity), which reveals direct bonding information (e.g., which protons are neighbors to which).[7][8]

¹H NMR Analysis:

  • 3-(Hydroxymethyl)heptan-2-one: This structure presents a highly characteristic set of signals. We expect a sharp singlet for the three protons of the methyl ketone (H-1), a multiplet for the single proton at the chiral center (H-3), and a distinct doublet for the two protons of the primary hydroxymethyl group (H-1'). The broad singlet for the alcohol proton is also a key feature, though its chemical shift can be variable.

  • Isomeric Octanolones (e.g., 1-Hydroxyoctan-2-one): This isomer would show a markedly different spectrum. The two protons on the carbon bearing the primary alcohol (H-1) would appear as a singlet, as they have no adjacent proton neighbors to couple with. This immediately distinguishes it from the doublet seen for the hydroxymethyl group in our target molecule.

  • Isomeric Octanolones (e.g., 8-Hydroxyoctan-2-one): Here, the hydroxyl group is distant from the ketone. We would still see the characteristic methyl ketone singlet (H-1), but the protons on the carbon with the alcohol (H-8) would appear as a triplet, coupled to the adjacent methylene group (H-7).

¹³C NMR Analysis: The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments. For 3-(Hydroxymethyl)heptan-2-one, we expect eight distinct signals. The chemical shifts of the carbonyl carbon (~210-215 ppm), the primary alcohol carbon (~65 ppm), and the methyl ketone carbon (~25-30 ppm) are key identifiers. Isomers with different structures, such as 1-hydroxyoctan-2-one, would show a different chemical shift for the carbonyl carbon (due to the adjacent -CH₂OH group) and the alcohol-bearing carbon.

Table 1: Predicted ¹H NMR Distinguishing Features

CompoundKey Proton Signal(s)Predicted Chemical Shift (ppm)Predicted Multiplicity
3-(Hydroxymethyl)heptan-2-one H₃C-C=O (H-1)~2.1Singlet (s)
HO-H₂C - (H-1')~3.6Doublet (d)
1-Hydroxyoctan-2-one HO-H₂C -C=O (H-1)~4.2Singlet (s)
-CH₂-C=O (H-3)~2.4Triplet (t)
8-Hydroxyoctan-2-one H₃C-C=O (H-1)~2.1Singlet (s)
HO-H₂C - (H-8)~3.6Triplet (t)
Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy is a fast and effective method for identifying the functional groups present in a molecule.[9][10] While all octanolone isomers will display absorptions for both hydroxyl and carbonyl groups, the precise frequency of these vibrations can offer clues to the underlying structure.[11]

Distinguishing Features:

  • O-H Stretch: All isomers will show a characteristic broad, strong absorption in the 3200-3600 cm⁻¹ region, indicative of the alcohol's O-H bond.

  • C=O Stretch: A sharp, very strong absorption between 1700-1725 cm⁻¹ will be present for the ketone's C=O bond. The exact position can be subtly influenced by neighboring groups, but this is often insufficient for unambiguous differentiation on its own.

  • C-O Stretch (The Key Differentiator): The most valuable information comes from the C-O stretching vibration in the fingerprint region (1000-1300 cm⁻¹).

    • Primary Alcohols (like in 3-(Hydroxymethyl)heptan-2-one and 1-Hydroxyoctan-2-one) exhibit a strong C-O stretch around 1050 cm⁻¹ .[12]

    • Secondary Alcohols (which would be present in isomers like 4-hydroxyoctan-2-one) show a strong C-O stretch at a slightly higher frequency, around 1100 cm⁻¹ .

This difference, while small, is often distinct enough to determine the class of alcohol present, thereby narrowing down the possible isomeric structures.

Table 2: Key Infrared (IR) Absorption Frequencies for Isomer Differentiation

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Relevance
Alcohol (-OH)O-H Stretch3200 - 3600 (Broad, Strong)Confirms presence of hydroxyl group in all isomers.
Ketone (C=O)C=O Stretch1700 - 1725 (Sharp, Strong)Confirms presence of carbonyl group in all isomers.
Primary AlcoholC-O Stretch~1050Key indicator for 3-(Hydroxymethyl)heptan-2-one.
Secondary AlcoholC-O Stretch~1100Indicator for isomers with a secondary alcohol.
Mass Spectrometry (MS): Decoding Fragmentation Patterns

Mass spectrometry differentiates isomers not by their identical molecular mass, but by the unique patterns in which they break apart (fragment) upon ionization.[13][14] The structure of an isomer dictates the weakest bonds and the most stable resulting fragments, leading to a distinctive mass spectrum.[15]

Fragmentation Analysis:

  • 3-(Hydroxymethyl)heptan-2-one: As a methyl ketone, it will readily undergo alpha-cleavage to lose the methyl group (a loss of 15 Da) or the larger C₆H₁₃O side chain. A prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is highly expected. Cleavage between C3 and C4 is also likely, leading to the loss of a pentyl radical (C₅H₁₁, a loss of 71 Da).

  • Isomeric Octanolones: The fragmentation will be dictated by the functional group positions.

    • 1-Hydroxyoctan-2-one: Alpha-cleavage can result in the loss of the C₆H₁₃ alkyl chain, but more significantly, the loss of the hydroxymethyl radical (•CH₂OH, a loss of 31 Da), which would be a unique and diagnostic fragmentation pathway.

    • 8-Hydroxyoctan-2-one: This isomer would also show the m/z 43 peak. However, its fragmentation will also be characterized by patterns typical of primary alcohols, such as the loss of water (M-18) and cleavage near the terminal hydroxyl group.

By carefully analyzing the masses of the fragment ions, a clear picture of the molecule's connectivity can be reconstructed.

Table 3: Predicted Diagnostic Mass Fragments (m/z) for Isomer Differentiation

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Rationale
3-(Hydroxymethyl)heptan-2-one 14443129[CH₃CO]⁺; Loss of CH₃
1-Hydroxyoctan-2-one 14411343Loss of •CH₂OH; [CH₃(CH₂)₅CO]⁺
8-Hydroxyoctan-2-one 14443126[CH₃CO]⁺; Loss of H₂O

Chromatographic Separation: Exploiting Physicochemical Differences

Gas Chromatography (GC) is an essential tool for separating volatile compounds. When coupled with a mass spectrometer (GC-MS), it becomes a formidable platform for separating and identifying isomers in a mixture.

The Principle of Separation: GC separates isomers based on differences in their boiling points and polarities.[16] These properties influence how long each compound spends interacting with the stationary phase of the GC column versus moving with the mobile gas phase, resulting in different retention times.

The Power of Derivatization

While direct injection is possible, the presence of the polar hydroxyl group can lead to poor peak shapes (tailing) and potential degradation in the hot GC inlet.[17] Chemical derivatization is a powerful strategy to overcome these issues.

Why Derivatize?

  • Increase Volatility: By replacing the active hydrogen of the -OH group with a non-polar group (e.g., a trimethylsilyl group), we block hydrogen bonding, lower the boiling point, and produce sharper peaks.[18]

  • Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in GC.[19]

  • Enhance Separation: The subtle structural differences between isomers can be magnified in their derivatized forms, leading to better chromatographic resolution.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Data Output Sample Isomer Mixture Deriv Derivatization (e.g., Silylation) Sample->Deriv Improves volatility GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Elutes at Retention Time (RT) Data Chromatogram (RT) + Mass Spectrum (m/z) MS->Data

Caption: Experimental workflow for GC-MS analysis of isomers.

Experimental Protocols

Protocol 1: Silylation of Hydroxyl Group for GC-MS Analysis

This protocol converts the polar alcohol into a more volatile trimethylsilyl (TMS) ether, ideal for GC analysis.

  • Reagent Preparation: Prepare a derivatization solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

  • Sample Preparation: Dissolve approximately 1 mg of the octanolone sample in 100 µL of the anhydrous solvent in a 2 mL autosampler vial.

  • Reaction: Add 100 µL of the BSTFA + 1% TMCS reagent to the vial. Cap the vial tightly.

  • Incubation: Heat the vial at 70°C for 30 minutes to ensure the reaction goes to completion.[20]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Analyze using a non-polar column (e.g., DB-5ms).

Protocol 2: Acylation of Hydroxyl Group for GC-MS Analysis

This protocol creates a bromoacetyl ester derivative, which increases molecular weight and can provide characteristic isotopic patterns in the mass spectrum.[21]

  • Reagents: Use Bromoacetyl chloride (≥98% purity) and an anhydrous base such as pyridine or triethylamine. The reaction should be carried out in an anhydrous organic solvent (e.g., dichloromethane).[21]

  • Sample Preparation: Dissolve approximately 1 mg of the octanolone sample in 500 µL of anhydrous dichloromethane in a vial. Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.[21]

  • Reaction: Cool the mixture in an ice bath. Slowly add 20 µL of bromoacetyl chloride to the vial while stirring.

  • Incubation: Allow the mixture to warm to room temperature and let it react for 1 hour.

  • Workup: Quench the reaction by adding 1 mL of deionized water. Vortex the mixture and allow the layers to separate. Transfer the organic (bottom) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.[21]

  • Analysis: The dried organic layer is ready for GC-MS analysis. Dilute as necessary to a final concentration of approximately 10 µg/mL.

Caption: Logic diagram for multi-technique isomer identification.

Conclusion: A Synthesis of Evidence

Distinguishing 3-(Hydroxymethyl)heptan-2-one from its isomeric octanolones is a classic problem in chemical analysis that underscores the limitations of any single technique. While mass spectrometry can confirm the elemental composition and IR spectroscopy can identify the constituent functional groups, they often lack the specificity for unambiguous differentiation.

References

  • BenchChem. (2025). Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis. Benchchem.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Restek. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2023).
  • Asakawa, F., & Tsuruoka, M. (1990). Gas Chromatographic Determination of the Absolute Configuration of Secondary Alcohols and Ketones Having 7-Carboxybicyclo-[2.2.1]heptane Skeleton. Agricultural and Biological Chemistry, 54(12), 3237-3243.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?.
  • Study.com. (n.d.). How to use infrared spectroscopy to distinguish between the following pair of constitutional isomers? H_2C = CHOCH_3 and CH_3CH_2CHO. Study.com.
  • Uchiyama, S., & Inaba, Y. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Journal of Health Science, 50(3), 247-254.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones. Thermo Fisher Scientific.
  • Labroots. (2026). Understanding Constitutional and Structural Isomers: A Deep Dive Into Molecular Diversity. Labroots.
  • Siniscalchi, T. (2020). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. YouTube.
  • ResearchGate. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
  • Chromatography Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry.
  • Julian, R. R., et al. (2023).
  • Scribd. (n.d.). EXPERIMENT 4: NMR Analysis of A Constitutional Isomer. Scribd.
  • ResearchGate. (2025). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives.
  • Vaia. (n.d.). Question: How would you use infrared spectroscopy to distinguish between thefollowing pairs of constitutional isomers?. Vaia.
  • GL Sciences Inc. (n.d.).
  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Vernier. (n.d.). Using a GC. Vernier.
  • PubChemLite. (2026). 3-(hydroxymethyl)heptan-2-one (C8H16O2). PubChemLite.
  • National Institute of Standards and Technology. (2005).
  • ALS Environmental. (2022). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. ALS Environmental.
  • National Center for Biotechnology Information. (2025). 3-(Hydroxymethyl)-2-heptanone. PubChem.
  • FooDB. (2025). Showing Compound 3-(Hydroxymethyl)-2-heptanone (FDB015019). FooDB.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • U.S. Environmental Protection Agency. (2023). 2-Heptanone, 3-(hydroxymethyl)- - Substance Details. SRS.
  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek.
  • BOC Sciences. (n.d.). CAS 65405-68-7 (3-(hydroxymethyl)heptan-2-one). BOC Sciences.
  • University of Bristol, School of Chemistry. (n.d.). HEPTAN-2-ONE. University of Bristol.
  • Asif, M., et al. (2024). Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices. Frontiers in Chemistry.

Sources

Validation

Technical Guide: Reference Standard Selection &amp; Purity Analysis for FEMA 2804 (2-Methylbutyric Acid)

Executive Summary FEMA 2804 (2-Methylbutyric acid, CAS 116-53-0) is a critical flavoring agent and pharmaceutical intermediate. Its organoleptic profile—fruity and sweet at low concentrations but pungently cheesy at high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FEMA 2804 (2-Methylbutyric acid, CAS 116-53-0) is a critical flavoring agent and pharmaceutical intermediate. Its organoleptic profile—fruity and sweet at low concentrations but pungently cheesy at high concentrations—relies heavily on its isomeric purity. The primary analytical challenge is separating FEMA 2804 from its structural isomer, 3-methylbutyric acid (isovaleric acid), and its enantiomers.

This guide provides a comparative analysis of reference standard grades and details a self-validating GC-FID protocol designed specifically to resolve these structural isomers, ensuring regulatory compliance with JECFA and FCC specifications.

Part 1: Reference Standard Comparison Guide

Selecting the appropriate reference standard is the single most critical variable in quantitative analysis. For FEMA 2804, where isomeric impurities can alter the sensory profile and biological activity, the choice of standard dictates the validity of the data.

Comparative Matrix: Standard Grades

The following table contrasts the three primary classes of standards available for FEMA 2804 analysis.

FeatureCertified Reference Material (CRM) Analytical Standard Reagent/Synthesis Grade
Primary Use ISO 17025/17034 Validation, Legal DisputeRoutine QC, Method DevelopmentSynthesis starting material, Cleaning validation
Purity Certified (e.g., 99.5% ± 0.2%)High (>98%)Variable (>95%)
Traceability SI Units (NIST/BAM traceable)Manufacturer's CoAInternal only
Uncertainty Explicitly calculated & statedNot statedNot stated
Isomer Purity Quantified (2- vs 3-methyl)Checked (Qualitative)Often mixed isomers
Cost Factor High (10x)Moderate (3x)Low (1x)
Decision Logic for Researchers

Use the following logic flow to determine the required standard grade for your specific application.

StandardSelection Start Select Application Regulated Is this for FDA/EMA Submission or Legal Dispute? Start->Regulated Quant Is Quantitative Accuracy Critical (<1% Error)? Regulated->Quant No CRM Select ISO 17034 CRM (Traceable to SI/NIST) Regulated->CRM Yes ID_Only Identity Confirmation Only? Quant->ID_Only No AnalStd Select Analytical Standard (>98% Purity) Quant->AnalStd Yes (Routine QC) ID_Only->AnalStd No (Method Dev) Reagent Select Reagent Grade (Confirm Identity via MS) ID_Only->Reagent Yes

Figure 1: Decision matrix for selecting the appropriate FEMA 2804 reference standard based on regulatory requirements and data integrity needs.

Part 2: Scientific Integrity & Analytical Challenges

The Isomer Problem: Expertise & Causality

The primary failure mode in FEMA 2804 analysis is the co-elution of 2-methylbutyric acid and 3-methylbutyric acid (isovaleric acid) .

  • Boiling Point Similarity: 2-methyl (~176°C) vs. 3-methyl (~176°C).

  • Polarity Similarity: Both are short-chain fatty acids (SCFAs).

Why Standard Non-Polar Columns Fail: Using a standard non-polar column (like a 100% dimethylpolysiloxane, e.g., DB-1 or HP-5) relies primarily on boiling point for separation. Because the boiling points are nearly identical, these columns often produce a single, broad peak containing both isomers.

The Solution: You must use a Nitroterephthalic Acid Modified Polyethylene Glycol (PEG) column (e.g., DB-FFAP, HP-FFAP, or Nukol).

  • Mechanism:[1] The acid modification deactivates the column support, preventing the "tailing" common with free fatty acids. The high polarity of the PEG phase interacts differentially with the branched methyl groups, allowing baseline separation of the 2-methyl and 3-methyl isomers.

Part 3: Validated Experimental Protocol (GC-FID)

This protocol is designed to be self-validating . The inclusion of a System Suitability Standard (containing both isomers) ensures the column is performing correctly before samples are run.

Reagents & Materials
  • Analyte: FEMA 2804 Reference Standard (Grade selected from Part 1).

  • Resolution Standard: Mixture of 2-methylbutyric acid and 3-methylbutyric acid (1:1 ratio).

  • Internal Standard (IS): 2-Ethylbutyric acid (distinct elution time, chemically similar).

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: Avoid alcohols if not derivatizing to prevent esterification in the injector.

Instrument Configuration
  • System: Gas Chromatograph with Flame Ionization Detector (GC-FID).[2]

  • Column: DB-FFAP (or equivalent), 30m x 0.25mm ID x 0.25µm film.

  • Inlet: Split/Splitless, 240°C. Split ratio 20:1.

  • Detector: FID, 250°C. H2 flow 30 mL/min, Air 400 mL/min.

Temperature Program
  • Initial: 100°C (Hold 2 min) — Focuses the volatiles.

  • Ramp 1: 10°C/min to 200°C.

  • Final: 200°C (Hold 5 min) — Elutes heavier impurities.

Workflow Diagram

GC_Workflow Prep Sample Prep (Dilute 10mg/mL in DCM + Internal Standard) Inj Injection (1µL, Split 20:1) Prep->Inj Sep Separation (FFAP Column, Polar) Inj->Sep Volatilization Det Detection (FID @ 250°C) Sep->Det Elution Data Data Analysis (Resolution > 1.5 required) Det->Data Signal Integration

Figure 2: Analytical workflow for FEMA 2804 purity analysis using high-polarity column chemistry.

Part 4: Data Interpretation & System Suitability

To ensure trustworthiness, every analytical run must include a System Suitability Test (SST).

System Suitability Criteria

Before quantifying the purity of the FEMA 2804 sample, verify the system using the Resolution Standard.

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 1.5 between 2-MBA and 3-MBAEnsures <1% overlap; baseline separation is critical for accurate purity assignment.
Tailing Factor < 1.5Indicates column activity; excessive tailing suggests the acid-modified phase is degrading.
RSD (Area) < 2.0% (n=5 injections)Confirms injection precision and system stability.
Calculation (Internal Standard Method)

Calculate the purity of the FEMA 2804 sample using the response factor (


) derived from the Reference Standard.


  • 
    : Area of 2-Methylbutyric acid peak.
    
  • 
    : Area of Internal Standard peak.
    
  • 
    : Concentration (mg/mL).
    

References

  • FEMA Flavor Ingredient Library. (2023). 2-Methylbutyric Acid (FEMA 2695/2804). Flavor and Extract Manufacturers Association.[3][4] [Link]

  • JECFA. (1998). 2-Methylbutyric acid: Specifications for Flavourings. Joint FAO/WHO Expert Committee on Food Additives.[3][5][6] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials (SRM) Definitions.[Link]

  • Restek Corporation. (2023). Analysis of Free Fatty Acids on Nucleogel Sugar 810H and Stabilwax-DA.[Link]

Sources

Comparative

Foundational Principles: Understanding the Analyte and Chiral Recognition

An In-Depth Technical Guide to the Chiral HPLC Separation of 3-(Hydroxymethyl)heptan-2-one Enantiomers This guide provides a comprehensive framework for developing a robust and efficient High-Performance Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral HPLC Separation of 3-(Hydroxymethyl)heptan-2-one Enantiomers

This guide provides a comprehensive framework for developing a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-(Hydroxymethyl)heptan-2-one. We will move beyond a simple recitation of parameters, instead focusing on the underlying principles and strategic decisions that lead to a successful, validated chiral separation. This molecule, a β-hydroxy ketone, presents a common challenge in chiral analysis due to its lack of a strong UV chromophore, requiring careful consideration of the entire analytical workflow.

3-(Hydroxymethyl)heptan-2-one possesses a single stereocenter at the C3 position. The key functional groups for chiral recognition are the hydroxyl (-OH) and ketone (C=O) groups. The separation of its enantiomers is crucial in fields such as flavor chemistry and the synthesis of chiral building blocks, where biological activity is often stereospecific.[1][2]

The primary strategy for direct chiral separation via HPLC is the use of a Chiral Stationary Phase (CSP).[3][4] The fundamental mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[5] The stability of these complexes differs, leading to different retention times and, consequently, separation. For a molecule like 3-(Hydroxymethyl)heptan-2-one, interactions such as hydrogen bonding (with the hydroxyl and ketone groups) and dipole-dipole interactions are the primary drivers for chiral recognition.[3]

Polysaccharide-based CSPs, derived from cellulose or amylose coated or immobilized on a silica support, are exceptionally versatile and represent the most logical starting point for this class of compounds.[6][7][8] Their helical polymer structure creates "chiral pockets" or grooves where analytes can interact, providing the necessary multi-point interactions for enantioselective discrimination.[5]

Strategic Method Development: A Comparative Approach

A trial-and-error approach to chiral method development is inefficient and costly.[3] A systematic screening strategy using a small, diverse set of columns and mobile phases is the most effective path to success.

Comparison of Chiral Stationary Phases (CSPs)

For a β-hydroxy ketone, polysaccharide-based columns are the primary candidates. We will compare the most common types.

CSP TypeChiral SelectorKey Characteristics & RationalePotential for Success
Coated Polysaccharide Amylose or Cellulose Derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated on silica. Examples: Chiralcel® OD, Chiralpak® AD.Gold Standard : Broad applicability. Excellent for compounds with polar groups.[8] Causality : The carbamate derivatives provide sites for hydrogen bonding and π-π interactions (though the latter is not relevant for our analyte). The helical structure of the polysaccharide backbone creates a well-defined chiral environment. Limitation : Solvent restrictions; "harsh" solvents can strip the coating.High
Immobilized Polysaccharide Amylose or Cellulose Derivatives covalently bonded to silica. Examples: Chiralpak® IA, IB, IC, etc.Enhanced Robustness : Expanded solvent compatibility, including solvents like THF, ethyl acetate, and others not recommended for coated phases.[7] Causality : Covalent bonding prevents the chiral selector from dissolving in the mobile phase, allowing for a wider range of solvents to be screened, which can unlock unique selectivities.[6]Very High
Cyclodextrin-Based Cyclodextrins bonded to silica.Alternative Mechanism : Separation is based on the inclusion of part of the analyte molecule (typically a hydrophobic portion) into the chiral cavity of the cyclodextrin.[1][3] Causality : While often used for molecules with aromatic rings that can fit into the hydrophobic cavity, interactions with the hydroxyl groups on the rim of the cyclodextrin can also provide enantioselectivity.Moderate

Recommendation: Begin screening with both an amylose-based (e.g., Chiralpak AD or IA) and a cellulose-based (e.g., Chiralcel OD or IB) column to cover complementary selectivities.

Comparison of Mobile Phase Strategies

The choice of mobile phase dramatically alters the interactions between the analyte and the CSP.[6]

Mobile Phase ModeTypical CompositionMechanism & RationaleSuitability for Analyte
Normal Phase (NP) n-Hexane / Alcohol (Isopropanol or Ethanol)Most Common : The non-polar bulk solvent (hexane) does not compete for interaction sites on the CSP. The polar alcohol modifier is critical; it interacts with both the analyte and the CSP, modulating retention and selectivity.[3] Changing the alcohol (IPA vs. EtOH) can significantly alter the separation.Excellent
Polar Organic (PO) 100% Alcohol (Methanol, Ethanol) or AcetonitrileAlternative Selectivity : The polar solvent dominates the interactions. This mode can sometimes provide separation when NP fails. It is particularly useful if the analyte has poor solubility in hexane.[6]Good
Reversed Phase (RP) Water / Acetonitrile or MethanolLess Common for this Analyte : Primarily driven by hydrophobic interactions. As 3-(Hydroxymethyl)heptan-2-one is relatively polar and lacks significant hydrophobic character, this mode is less likely to succeed with polysaccharide CSPs.[9]Low
The Detection Dilemma: Comparing Viable Options

The absence of a strong chromophore in 3-(Hydroxymethyl)heptan-2-one is a critical challenge.

DetectorPrincipleAdvantagesDisadvantages
UV-Vis (Low λ) Absorbance of the carbonyl n→π* transitionWidely available.Low sensitivity; requires detection at ~210-220 nm where mobile phase purity is critical (solvent cutoff).
Refractive Index (RI) Change in refractive index of eluentUniversal detector.Not compatible with gradient elution; sensitive to temperature and pressure fluctuations.
ELSD / CAD Nebulization, evaporation, and light scattering or charge measurementUniversal; compatible with gradient elution and volatile buffers.Requires volatile mobile phases; response can be non-linear.
Derivatization + UV Chemical reaction to add a chromophore (e.g., benzoylation of the -OH group)Greatly enhances sensitivity.[4]Adds an extra step to sample preparation; requires confirmation that no racemization occurs during the reaction.

Recommendation: Start with low-wavelength UV detection. If sensitivity is insufficient, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are superior alternatives for quantitative analysis, especially if gradient elution is needed for optimization.

Experimental Protocols & Workflows

This section provides a self-validating, step-by-step protocol for initial screening. Trustworthiness is built by systematically testing high-probability conditions first.

Initial Screening Workflow

The following diagram illustrates a logical workflow for efficient method development.

G cluster_prep Preparation cluster_eval Evaluation & Optimization prep_sample Prepare Racemic Standard (e.g., 1 mg/mL in IPA) col_A Column 1 (e.g., Chiralpak IA) prep_sample->col_A prep_mp Prepare Mobile Phases (Hex/IPA, Hex/EtOH) mp1 MP1: 90:10 Hex/IPA prep_mp->mp1 mp2 MP2: 90:10 Hex/EtOH prep_mp->mp2 eval Evaluate Data (Retention, Selectivity α, Resolution Rs) col_A->eval col_B Column 2 (e.g., Chiralcel IB) col_B->eval mp1->col_A mp1->col_B mp2->col_A mp2->col_B optimize Optimize (Adjust % Alcohol, Temp, Flow Rate) eval->optimize If Rs < 1.5 validate Method Validation eval->validate If Rs > 1.5 optimize->validate

Caption: A systematic workflow for chiral method development.

Step-by-Step Screening Protocol
  • Sample Preparation:

    • Prepare a stock solution of racemic 3-(Hydroxymethyl)heptan-2-one at 1.0 mg/mL in isopropanol (IPA). The solvent should match the mobile phase modifier to ensure good peak shape.

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Filter and degas all mobile phases prior to use.

  • HPLC Conditions:

    • Columns:

      • Column 1: Chiralpak® IA (or similar immobilized amylose), 250 x 4.6 mm, 5 µm

      • Column 2: Chiralcel® IB (or similar immobilized cellulose), 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 215 nm (or ELSD/CAD if available)

  • Execution:

    • Run the sample on Column 1 with Mobile Phase A.

    • Run the sample on Column 1 with Mobile Phase B.

    • Run the sample on Column 2 with Mobile Phase A.

    • Run the sample on Column 2 with Mobile Phase B.

Data Analysis and Optimization

Summarize the results from the four screening runs in a table.

ColumnMobile PhasetR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
Chiralpak IA90:10 Hex/IPA
Chiralpak IA90:10 Hex/EtOH
Chiralcel IB90:10 Hex/IPA
Chiralcel IB90:10 Hex/EtOH
  • Selectivity (α) = k2 / k1 (where k is the retention factor). A value > 1.1 is promising.

  • Resolution (Rs) : A value ≥ 1.5 indicates baseline separation.

If partial separation (Rs between 0.8 and 1.4) is achieved, proceed with optimization on that column/mobile phase system:

  • Decrease % Alcohol: This will increase retention and often improves resolution.

  • Lower Temperature: Running at a lower temperature (e.g., 15 °C) often increases enantioselectivity, but at the cost of longer run times and higher backpressure.

  • Change Alcohol Modifier: If using IPA, try EtOH, and vice-versa. This is a powerful tool for altering selectivity.[7]

G cluster_analytes CSP Chiral Stationary Phase (CSP) Chiral Pocket R_enantiomer R R_enantiomer->CSP:p1 Stronger Fit (More Stable Complex) Longer Retention S_enantiomer S S_enantiomer->CSP:p1 Weaker Fit (Less Stable Complex) Shorter Retention

Caption: Principle of enantiomeric separation on a CSP.

Conclusion and Final Recommendations

The successful chiral separation of 3-(Hydroxymethyl)heptan-2-one is highly achievable through a systematic screening approach centered on polysaccharide-based CSPs and normal-phase elution. The primary challenge is not resolution but detection; therefore, access to universal detectors like ELSD or CAD can significantly streamline method development and validation. By understanding the causality behind column and mobile phase choices, a researcher can move efficiently from an initial screen to a fully optimized, robust method suitable for quality control, purity assessment, or preparative-scale work.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Chiral HPLC Method Development, I.B.S.
  • 3-(hydroxymethyl)heptan-2-one, BOC Sciences.
  • HPLC Technical Tip: Chiral Method Development, Phenomenex.
  • Chiral Method Development Str
  • Chiral HPLC Column, Phenomenex.
  • Efficient method development for chiral separ
  • Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organoc
  • Chiral HPLC separation: str
  • HPLC separation of enantiomers using chiral stationary phases, Česká a slovenská farmacie.
  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples, SciSpace.
  • Separation of Racemates Using Chiral HPLC and Creation of a D

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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